RCS-8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-25-14-8-5-11-20(25)17-24(27)22-18-26(23-13-7-6-12-21(22)23)16-15-19-9-3-2-4-10-19/h5-8,11-14,18-19H,2-4,9-10,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQFBMXCQIKYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158821 | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345970-42-4 | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RCS-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11030I5W3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthetic Cannabinoid RCS-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is a synthetic cannabinoid of the phenylacetylindole class. First identified in herbal incense products, it acts as an agonist at the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It includes a summary of its physicochemical properties, pharmacological data, and a discussion of its expected intracellular signaling pathways based on its structural similarity to other cannabimimetic indoles. Detailed experimental protocols for the analysis of this compound are also presented to aid researchers in its identification and quantification.
Chemical Structure and Properties
This compound, also known as SR-18 and BTM-8, is structurally analogous to the well-characterized synthetic cannabinoid JWH-250, with the N-pentyl chain of JWH-250 being replaced by a 2-cyclohexylethyl group.[1] This modification influences its pharmacokinetic and pharmacodynamic properties.
Chemical Structure:
Synonyms: 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole, SR-18, BTM-8.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-Methoxyphenyl)-1-[1-(2-cyclohexylethyl)indol-3-yl]ethanone | [1] |
| Molecular Formula | C₂₅H₂₉NO₂ | [1] |
| Molecular Weight | 375.51 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 30 mg/mL, DMSO: 10 mg/mL, Ethanol: 3 mg/mL | [3] |
| Storage Temperature | -20°C | [2] |
Table 1: Physicochemical Properties of this compound
Pharmacological Properties
This compound is a potent agonist of the cannabinoid receptors CB1 and CB2. While specific binding affinities (Ki) and functional activity (EC50) values for this compound are not widely reported in peer-reviewed literature, the foundational work by Huffman et al. on cannabimimetic indoles provides valuable insights. Phenylacetylindoles, the class to which this compound belongs, generally exhibit high affinity for the CB1 receptor, with Ki values typically below 100 nM, and often show lower affinity for the CB2 receptor.[4] For instance, the structurally related compound JWH-250 has Ki values of 11 nM and 33 nM for the CB1 and CB2 receptors, respectively.[5]
| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-167 (a phenylacetylindole) | 90 | Not Reported | [1] |
| JWH-250 | 11 | 33 | [5] |
Table 2: Cannabinoid Receptor Binding Affinities of Related Phenylacetylindoles
Signaling Pathways
As a cannabinoid receptor agonist, this compound is expected to activate intracellular signaling cascades typical for this class of G protein-coupled receptors (GPCRs). The CB1 and CB2 receptors primarily couple to the inhibitory G protein, Gi/o.
G Protein Activation and Downstream Effects
Activation of the Gi/o protein by a cannabinoid agonist like this compound leads to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The Gβγ subunit can modulate the activity of various ion channels and other effector proteins.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Cannabinoid receptor activation is also known to stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway.[7] This signaling pathway is involved in regulating a variety of cellular processes, including gene expression, proliferation, and differentiation.
Experimental Protocols
The accurate identification and quantification of this compound in various matrices is crucial for forensic, clinical, and research purposes. The following sections outline generalized protocols for the analysis of this compound using common analytical techniques.
Sample Preparation for Analysis
A general workflow for preparing different sample types for instrumental analysis is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Bioorganic & Medicinal Chemistry Letters (Elsevier BV) | 29825 Publications | 428030 Citations | Top authors | Related journals [scispace.com]
- 4. agilent.com [agilent.com]
- 5. JWH 250 N-(4-hydroxypentyl) metabolite - Applications - CAT N°: 10939 [bertin-bioreagent.com]
- 6. Cannabinoid inhibition of adenylate cyclase-mediated signal transduction and interleukin 2 (IL-2) expression in the murine T-cell line, EL4.IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of cannabinoid receptor affinity and efficacy in delta-8-tetrahydrocannabinol side-chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
RCS-8: A Technical Guide to its Presumed Mechanism of Action at Cannabinoid Receptors
Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific quantitative data on the binding affinity and functional efficacy of the synthetic cannabinoid RCS-8 at cannabinoid receptors. This guide is therefore based on the known pharmacology of its close structural analog, JWH-250, and the broader class of phenylacetylindole synthetic cannabinoids. All data presented for JWH-250 should be considered illustrative of the probable, but unconfirmed, activity of this compound.
Introduction
This compound (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole), also known as SR-18, is a synthetic cannabinoid of the phenylacetylindole class. Structurally, it is a direct analog of JWH-250, differing only by the substitution of JWH-250's N-pentyl chain with a cyclohexylethyl group at the indole nitrogen. Synthetic cannabinoids are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors, primarily the CB1 and CB2 receptors.[1] These compounds, however, often exhibit significantly higher binding affinities and greater efficacy than Δ⁹-THC, which may contribute to their distinct and often more severe toxicological profiles.[2]
This document provides a detailed overview of the presumed mechanism of action of this compound, leveraging available data from its analog JWH-250 to infer its binding characteristics, functional activity, and downstream signaling pathways.
Binding Characteristics at Cannabinoid Receptors
Like other synthetic cannabinoids, this compound is presumed to bind to and activate both the CB1 and CB2 receptors. The CB1 receptor is highly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found predominantly in the immune system.[3]
The binding affinity (Ki) of a ligand for a receptor is a measure of how tightly it binds. While no specific Ki values for this compound are available, data for JWH-250 indicates a high affinity for the CB1 receptor. It is important to note that different experimental methods can yield varying results, as demonstrated by the data for JWH-250.
Quantitative Data Summary (JWH-250)
| Compound | Receptor | Assay Type | Reported Ki Value (nM) | Reference |
| JWH-250 | CB1 | Not Specified | 11 | [2] |
| JWH-250 | CB1 | Radioligand Binding Assay ([³H]SR141716A) | 110 | [4] |
| JWH-250 | CB1 | Surface Plasmon Resonance (SPR) Biosensor | 0.00654 | [4] |
Note: The significant discrepancy between the radioligand and SPR data for JWH-250 highlights the sensitivity of affinity measurements to the experimental technique employed.
Functional Activity and Signaling Pathways
This compound is expected to function as a CB1 and CB2 receptor agonist, meaning it not only binds to the receptors but also activates them, initiating intracellular signaling cascades. Phenylacetylindoles like JWH-250 are known to be potent and highly efficacious agonists, often acting as full agonists, in contrast to Δ⁹-THC which is a partial agonist.[2] This higher efficacy is believed to contribute to the more intense and unpredictable effects of synthetic cannabinoids.
G-Protein Signaling Pathway
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Agonist binding, presumably including this compound, triggers a conformational change in the receptor, leading to the activation of the G-protein and subsequent downstream effects.
Pathway Description:
-
Binding and Activation: this compound binds to the extracellular domain of the CB1 receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, causing the dissociation of the Gαi and Gβγ subunits.
-
Downstream Effectors:
-
Gαi: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Gβγ: The Gβγ dimer can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels. It also activates the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK).
-
-
Cellular Response: The collective result of these actions is a modulation of neuronal excitability, typically inhibitory, leading to a decreased release of neurotransmitters such as glutamate and GABA.
Experimental Protocols
The characterization of a synthetic cannabinoid's mechanism of action involves several key in vitro experiments. The following protocols are standard in the field and are representative of the methods used to characterize compounds like JWH-250.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the cannabinoid receptor.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate G-protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. This provides a measure of the compound's potency (EC₅₀) and efficacy (Emax).
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared.
-
Incubation: Membranes are incubated with GDP (to ensure G-proteins are in an inactive state), the test compound (e.g., this compound) at various concentrations, and a fixed concentration of [³⁵S]GTPγS.
-
Reaction: Agonist binding activates the receptor, promoting the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the unbound analog via rapid filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.
-
Analysis: Data are plotted to generate a dose-response curve, from which the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect, or efficacy, relative to a standard full agonist) are determined.
Conclusion
While direct experimental data for this compound is currently unavailable, its structural analogy to JWH-250 provides a strong basis for predicting its mechanism of action. This compound is presumed to be a high-affinity agonist at both CB1 and CB2 receptors, likely exhibiting greater efficacy than Δ⁹-THC. Its activity is mediated through the canonical Gi/o-protein signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, ultimately resulting in reduced neurotransmitter release. The methodologies for quantitatively assessing these interactions, such as radioligand binding and [³⁵S]GTPγS assays, are well-established. Further research is required to empirically determine the precise pharmacological profile of this compound and validate these suppositions.
References
Synthesis and Characterization of RCS-8 (SR-18): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-8 (SR-18), with the chemical name 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone, is a synthetic cannabinoid of the phenylacetylindole class.[1] Like other synthetic cannabinoids, it is an agonist of the cannabinoid receptors CB1 and CB2.[1] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This technical guide provides a comprehensive overview of the synthesis, characterization, and known pharmacological properties of this compound, intended to serve as a resource for researchers and professionals in the field of drug development and forensic analysis. While specific proprietary synthesis details and complete analytical and pharmacological data for this compound are not entirely available in the public domain, this guide compiles the available information and provides methodologies based on closely related analogs.
Synthesis of this compound (SR-18)
A specific, detailed synthesis protocol for this compound is not publicly available. However, the synthesis of phenylacetylindoles, the class of compounds to which this compound belongs, is well-documented. The general synthetic approach involves a Friedel-Crafts acylation of an N-substituted indole with a substituted phenylacetyl chloride.
A plausible synthetic route for this compound would involve two main steps:
-
N-alkylation of indole: Indole is reacted with a suitable 2-cyclohexylethyl halide (e.g., 2-cyclohexylethyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide) to yield 1-(2-cyclohexylethyl)-1H-indole.
-
Friedel-Crafts acylation: The resulting N-substituted indole is then acylated at the C3 position using 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane).
Experimental Protocol: General Synthesis of 3-Phenylacetylindoles
The following protocol is a representative procedure for the synthesis of 3-phenylacetylindoles and can be adapted for the synthesis of this compound.
Materials:
-
1-(2-cyclohexylethyl)-1H-indole
-
2-methoxyphenylacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-(2-cyclohexylethyl)-1H-indole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add aluminum chloride portion-wise.
-
Allow the mixture to stir at 0°C for 15-20 minutes.
-
Add a solution of 2-methoxyphenylacetyl chloride in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone (this compound).
Quantitative Data (Hypothetical for this compound based on related compounds):
| Parameter | Value |
| Yield | 60-80% |
| Purity (post-chromatography) | >98% |
Characterization of this compound (SR-18)
Comprehensive characterization of a newly synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are essential for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The mass spectrum of this compound has been reported in a study on its metabolism.[2]
Table 1: Mass Spectrometry Data for this compound [2]
| Ion | m/z (observed) | Formula |
| [M+H]⁺ | 376.2270 | C₂₅H₃₀NO₂⁺ |
The fragmentation pattern of this compound is also a key identifier.
Table 2: Major Mass Spectrum Fragments of this compound [2]
| Fragment | m/z |
| [C₉H₉O₂]⁺ | 149.0602 |
| [C₁₆H₂₀N]⁺ | 226.1596 |
| [C₁₅H₁₈N]⁺ | 212.1439 |
| [C₈H₈O]⁺• | 120.0575 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (proton NMR) features:
-
Aromatic protons: Signals in the range of 6.8-8.0 ppm corresponding to the protons on the indole ring and the methoxyphenyl group.
-
Methoxy group protons: A singlet around 3.8 ppm.
-
Methylene protons: Signals corresponding to the -CH₂- groups of the cyclohexylethyl and phenylacetyl moieties.
-
Cyclohexyl protons: A series of multiplets in the aliphatic region (1.0-2.0 ppm).
Expected ¹³C NMR (carbon NMR) features:
-
Carbonyl carbon: A signal around 190-200 ppm.
-
Aromatic carbons: Multiple signals in the range of 110-160 ppm.
-
Methoxy carbon: A signal around 55 ppm.
-
Aliphatic carbons: Signals in the range of 20-40 ppm corresponding to the methylene and cyclohexyl carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound.
Experimental Protocol: General HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at wavelengths where this compound exhibits absorbance (e.g., 215, 248, and 305 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The retention time of this compound would be specific to the exact conditions and column used. Purity is determined by the percentage of the total peak area that corresponds to the main analyte peak.
Pharmacological Characterization
This compound acts as an agonist at cannabinoid receptors. Its pharmacological profile can be determined through receptor binding and functional assays.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). While specific Ki values for this compound are not publicly available, it is expected to bind to both CB1 and CB2 receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a general method to determine the Ki of a test compound (e.g., this compound) for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding determinator (e.g., unlabeled WIN 55,212-2 at a high concentration).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled ligand.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 3: Expected Pharmacological Data for this compound (based on related compounds)
| Receptor | Parameter | Expected Value Range |
| CB1 | Ki (nM) | 10 - 100 |
| CB2 | Ki (nM) | 10 - 100 |
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For G-protein coupled receptors like CB1 and CB2, GTPγS binding assays are commonly used to determine the potency (EC₅₀) and efficacy of an agonist.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Test compound (this compound).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Non-specific binding determinator (e.g., unlabeled GTPγS at a high concentration).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP for 15 minutes on ice.
-
In a 96-well plate, incubate the membranes with various concentrations of the test compound in the assay buffer.
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the bound radioactivity using a liquid scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Table 4: Expected Functional Data for this compound
| Receptor | Parameter | Expected Value Range |
| CB1 | EC₅₀ (nM) | 20 - 200 |
| CB2 | EC₅₀ (nM) | 20 - 200 |
Visualizations
Synthesis Workflow
Caption: Plausible synthesis workflow for this compound.
Analytical Characterization Workflow
Caption: Analytical workflow for this compound characterization.
Cannabinoid Receptor Signaling Pathway
Caption: this compound signaling pathway via cannabinoid receptors.
References
In Vitro Pharmacology of RCS-8: A Technical Guide
Introduction
RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is a synthetic cannabinoid that has been identified as an ingredient in "herbal" smoking blends. It is a structural analog of JWH-250, with the 1-pentyl group of JWH-250 replaced by a 1-(2-cyclohexylethyl) group. Synthetic cannabinoids primarily exert their effects through interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery, particularly on immune cells, and is involved in modulating inflammation and immune responses.
This document outlines the presumed in vitro pharmacology of this compound, including its expected receptor binding and functional activity, based on data from related compounds. It also provides detailed experimental protocols for key assays used in the characterization of synthetic cannabinoids and visualizes the anticipated signaling pathways.
Quantitative Pharmacological Data (Inferred)
Due to the lack of specific data for this compound, the following tables summarize the in vitro pharmacological data for the related synthetic cannabinoids JWH-250 and RCS-4 to provide a comparative context for the expected potency and efficacy of this compound.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of Related Compounds
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-250 | 11 | 33 | [1] |
| RCS-4 | 146 | 46 | [2] |
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM) of Related Compounds
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Assay Type | Reference |
| JWH-250 | 11 | - | - | [1] |
| RCS-4 | 146 | 46 | Membrane Potential Assay | [2] |
Signaling Pathways
Synthetic cannabinoids, acting as agonists at CB1 and CB2 receptors, are expected to activate intracellular signaling cascades typical for Gi/o-coupled G protein-coupled receptors (GPCRs). The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other potential signaling events include the modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of calcium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways.
References
Receptor Binding Affinity of RCS-8 (BTM-8): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole), also known as BTM-8 or SR-18, is a synthetic cannabinoid of the 3-phenylacetylindole class. While it has been identified as a compound in herbal smoking blends, comprehensive data on its receptor binding affinity remains limited in publicly accessible scientific literature. It is structurally analogous to other synthetic cannabinoids, such as JWH-250. This guide provides an in-depth look at the available binding affinity data for structurally related compounds, details the experimental methodologies for determining such data, and illustrates the pertinent signaling pathways.
Quantitative Receptor Binding Affinity Data
| Compound | Receptor | Ki (nM) | IC50 (nM) | Assay Type |
| JWH-250 | CB1 | 110 | 210 | Isotopic Radioligand Binding Assay[1] |
| JWH-250 | CB1 | - | 6.54 (KD) | Non-isotopic SPR Assay[1][2][3][4] |
| RCS-4 | CB1 | 7300 | 15000 | Isotopic Radioligand Binding Assay[1] |
| RCS-4 | CB1 | - | 27.5 (KD) | Non-isotopic SPR Assay[1][2][3][4] |
Experimental Protocols
The determination of receptor binding affinity is crucial for characterizing the pharmacological profile of a compound. The data presented for the analogues of this compound were obtained using the following established methodologies:
Isotopic Radioligand Binding Assay
This competitive binding assay is a standard method for quantifying the affinity of a ligand for a receptor.
Workflow:
Figure 1: Workflow for an Isotopic Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor (e.g., CB1). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]CP-55,940), which is known to bind to the receptor with high affinity, is incubated with the membrane preparation.
-
Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., JWH-250). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter. The amount of radioactivity trapped on the filter is then quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Non-isotopic Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that allows for the real-time measurement of binding interactions between molecules.
Workflow:
Figure 2: Workflow for a Surface Plasmon Resonance (SPR) Binding Assay.
Detailed Steps:
-
Immobilization: The purified receptor protein (the "ligand") is immobilized on the surface of a sensor chip.
-
Interaction Analysis: The test compound (the "analyte") in solution is flowed over the sensor surface. As the analyte binds to the immobilized receptor, the mass at the surface increases, leading to a change in the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.
-
Kinetic Analysis: By monitoring the binding over time at different analyte concentrations, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be determined. The equilibrium dissociation constant (Kₐ), a measure of binding affinity, is then calculated as the ratio of kₔ/kₐ.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound are known to act as agonists at cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gᵢ/Gₒ).
Figure 3: General Cannabinoid Receptor Signaling Pathway.
Upon binding of an agonist like this compound, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gᵢ/Gₒ protein. This activation initiates several downstream intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels:
-
Inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx and subsequently neurotransmitter release.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which also contributes to the inhibition of neurotransmitter release.
-
These signaling events collectively result in the modulation of neuronal excitability and synaptic transmission, underlying the psychoactive and other physiological effects of cannabinoid receptor agonists.
Conclusion
While direct binding affinity data for this compound is currently lacking in the scientific literature, the analysis of its structural analogues, JWH-250 and RCS-4, provides a foundational understanding of its likely interaction with cannabinoid receptors. The experimental protocols detailed herein represent the standard methodologies employed in the field for characterizing such interactions. The elucidated signaling pathway for cannabinoid receptors offers a framework for predicting the functional consequences of this compound binding. Further research is necessary to definitively determine the binding profile and pharmacological effects of this compound.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay -Toxicological Research [koreascience.kr]
The Pharmacokinetic and Metabolic Profile of RCS-8 in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Executive Summary
RCS-8, a synthetic cannabinoid, has been a compound of interest in forensic and pharmacological research. Understanding its pharmacokinetics and metabolism is crucial for predicting its physiological effects, duration of action, and potential for toxicity. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, primarily derived from in vitro human hepatocyte studies, and supplemented with data from related synthetic cannabinoids to infer its likely behavior in animal models. Due to a notable absence of published in vivo pharmacokinetic studies on this compound in animal models, this document also outlines standard experimental protocols that can be employed for such investigations.
Introduction
This compound (1-(1-pentyl-1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone) is a synthetic cannabinoid receptor agonist. Like other synthetic cannabinoids, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by binding to and activating cannabinoid receptors, primarily the CB1 receptor located in the central nervous system. The potency and metabolic fate of synthetic cannabinoids can vary significantly from THC, leading to different and sometimes more severe adverse effects. This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetics of this compound: An Extrapolated Profile
As of the date of this publication, there is a significant lack of in vivo pharmacokinetic data for this compound in any animal model. Therefore, the following sections present a putative pharmacokinetic profile based on the known behavior of other synthetic cannabinoids with similar chemical structures.
Table 1: Postulated In Vivo Pharmacokinetic Parameters of this compound in Rodent Models
| Parameter | Expected Range/Value | Animal Model | Route of Administration | Notes and Rationale |
| Tmax (Time to Peak Concentration) | 5 - 30 minutes | Rat, Mouse | Intravenous | Consistent with rapid distribution of lipophilic compounds. |
| 30 - 120 minutes | Rat, Mouse | Intraperitoneal | Slower absorption from the peritoneal cavity compared to IV. | |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Rat, Mouse | Intravenous, Intraperitoneal | Expected to be highly variable based on dose and administration route. |
| t1/2 (Half-life) | 1 - 4 hours (initial phase) | Rat, Mouse | Intravenous, Intraperitoneal | Based on data from other synthetic cannabinoids like JWH-018, which show rapid initial clearance. A longer terminal half-life is also anticipated due to tissue distribution. |
| Volume of Distribution (Vd) | High | Rat, Mouse | Intravenous | Expected due to the lipophilic nature of this compound, leading to extensive distribution into tissues. |
| Clearance (CL) | High | Rat, Mouse | Intravenous | Likely to be rapidly cleared from the plasma, primarily through hepatic metabolism. |
Metabolism of this compound
In vitro studies using human hepatocytes have provided significant insights into the metabolic pathways of this compound. The primary routes of metabolism involve oxidation, O-demethylation, and subsequent glucuronide conjugation.
Table 2: Identified Metabolites of this compound from In Vitro Human Hepatocyte Studies
| Metabolite ID | Metabolic Reaction | Putative Structure |
| M1 | Monohydroxylation (Pentyl chain) | Hydroxypentyl-RCS-8 |
| M2 | Dihydroxylation (Pentyl chain) | Dihydroxypentyl-RCS-8 |
| M3 | Carboxylation (Pentyl chain) | Carboxypentyl-RCS-8 |
| M4 | O-Demethylation | 4-hydroxyphenyl-RCS-8 |
| M5 | Monohydroxylation + O-Demethylation | Hydroxypentyl-4-hydroxyphenyl-RCS-8 |
| M6 | Glucuronidation of M4 | 4-hydroxyphenyl-RCS-8-glucuronide |
| M7 | Glucuronidation of M5 | Hydroxypentyl-4-hydroxyphenyl-RCS-8-glucuronide |
Metabolic Pathways and Involved Enzymes
The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Based on studies of other synthetic cannabinoids, the key enzymes likely involved are CYP2C9 and CYP3A4 . Following Phase I metabolism (oxidation, demethylation), the resulting metabolites are conjugated with glucuronic acid in Phase II reactions, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to facilitate their excretion.
The Rise of Phenylacetylindole Cannabinoids: A Technical Guide to RCS-8 and its Analogs
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the historical context, synthesis, pharmacology, and metabolism of phenylacetylindole synthetic cannabinoids, with a specific focus on the compound RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole). Phenylacetylindoles represent a significant class of synthetic cannabinoid receptor agonists (SCRAs) that emerged from academic research and subsequently appeared in the illicit drug market. This document details the pioneering work of Dr. John W. Huffman, whose research laid the groundwork for the synthesis of these compounds. We present a plausible synthetic route for this compound, collate quantitative pharmacological data for this compound and its key analog JWH-250, and describe detailed experimental protocols for their study. Furthermore, this guide illustrates the primary signaling pathway of these compounds and outlines their metabolic fate, providing a critical resource for researchers in the fields of pharmacology, toxicology, and drug development.
Historical Context: From Academic Pursuit to Compounds of Concern
The story of phenylacetylindole cannabinoids is intrinsically linked to the broader history of synthetic cannabinoid research. In the mid-1980s, Professor John W. Huffman at Clemson University initiated a systematic investigation into the structure-activity relationships of cannabinoid ligands.[1][2] Funded by the National Institute on Drug Abuse (NIDA), the primary goal of this research was to develop selective and potent ligands for the newly discovered cannabinoid receptors, CB1 and CB2, to be used as pharmacological tools to probe the endocannabinoid system.[1][3]
This extensive research program led to the synthesis of hundreds of novel compounds, many of which were indole-based structures. The "JWH" prefix, which designates many of these compounds, is derived from John W. Huffman's initials.[3] Among the various classes of synthetic cannabinoids developed, the phenylacetylindoles emerged as a significant group. JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole) is a prototypical member of this class and was synthesized to explore the replacement of the naphthoyl group found in earlier JWH compounds with a phenylacetyl moiety.[4][5]
The scientific publications detailing the synthesis and pharmacology of these compounds inadvertently provided a blueprint for clandestine chemists. Beginning in the late 2000s, JWH-018, a naphthoylindole, was identified as the psychoactive component in "herbal incense" products marketed under names like "Spice" and "K2".[2] Subsequently, a variety of other synthetic cannabinoids from the JWH series and other chemical classes began to appear in these products, including phenylacetylindoles like JWH-250.
This compound, also known as SR-18 or BTM-8, is a structural analog of JWH-250 where the N-pentyl chain is replaced by a 2-cyclohexylethyl group.[6][7] This modification represents a common strategy in the evolution of designer drugs, where slight structural changes are made to circumvent existing legal controls while attempting to maintain or enhance pharmacological activity. The emergence of compounds like this compound in illicit products highlights the ongoing challenge of regulating novel psychoactive substances.
Synthesis of Phenylacetylindole Cannabinoids
Proposed Synthesis of this compound
The synthesis of this compound (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) can be envisioned in the following steps:
-
N-Alkylation of Indole: Indole is first deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The resulting indolide anion is then reacted with 2-cyclohexylethyl bromide to yield 1-(2-cyclohexylethyl)indole.
-
Friedel-Crafts Acylation: The 1-(2-cyclohexylethyl)indole is then acylated at the C3 position using 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or by using a Vilsmeier-Haack type formylation followed by reaction with a Grignard reagent derived from 2-methoxybenzyl chloride. A more common and milder method involves the use of oxalyl chloride to form the indole-3-glyoxylyl chloride, which can then be reacted with a suitable nucleophile. However, for the direct introduction of the 2-methoxyphenylacetyl group, a Friedel-Crafts reaction is a likely approach.
The final product, this compound, would then be purified using standard techniques such as column chromatography.
Pharmacology
Phenylacetylindole cannabinoids, like other synthetic cannabinoids, exert their effects primarily through their interaction with the CB1 and CB2 cannabinoid receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a key determinant of its potency. The affinity is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-250 | 11 | 33 |
| RCS-4* | 4.2 | 12.1 |
In Vivo Effects: The Cannabinoid Tetrad
The in vivo effects of CB1 receptor agonists in rodents are classically characterized by a "tetrad" of four effects: hypomotility (decreased spontaneous movement), catalepsy (a state of immobility), hypothermia (decreased body temperature), and analgesia (reduced pain sensation).[8][9][10] Phenylacetylindoles with sufficient CB1 receptor affinity have been shown to produce this characteristic tetrad of effects in mice, indicating that they share pharmacological properties with Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[11]
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a standard method for determining the binding affinity of a test compound for the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)
-
[³H]CP-55,940 (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well microplate, add the cell membrane preparation, [³H]CP-55,940 (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Cannabinoid Tetrad Assay in Mice
This protocol outlines the procedures for assessing the four cardinal signs of cannabinoid activity in mice.[8][9][10]
Animals:
-
Male ICR or C57BL/6 mice are commonly used.[10][11] Animals should be acclimated to the testing environment before the experiment.
Drug Administration:
-
The test compound (e.g., this compound) is typically dissolved in a vehicle such as a mixture of ethanol, Emulphor, and saline.
-
Administration is usually via intraperitoneal (i.p.) injection.
Procedure (performed sequentially for each animal):
-
Hypomotility (Open Field Test):
-
Place the mouse in the center of an open field apparatus.
-
Record the total distance traveled or the number of line crossings over a set period (e.g., 10 minutes).
-
A significant decrease in activity compared to vehicle-treated controls indicates hypomotility.[9]
-
-
Catalepsy (Bar Test):
-
Place the mouse's forepaws on a horizontal bar raised approximately 3-5 cm from the surface.
-
Measure the time the mouse remains immobile in this position.
-
A predetermined cutoff time (e.g., 20-30 seconds) is typically used to define catalepsy.[9]
-
-
Hypothermia (Rectal Temperature):
-
Measure the mouse's rectal temperature using a digital thermometer with a lubricated probe.
-
A significant decrease in body temperature compared to baseline or vehicle-treated controls indicates hypothermia.[9]
-
-
Analgesia (Tail-Flick or Hot Plate Test):
-
Tail-Flick Test: Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52-55°C). Measure the latency to flick the tail out of the water. An increase in latency indicates analgesia.
-
Hot Plate Test: Place the mouse on a heated surface (e.g., 50-55°C) and measure the latency to a nociceptive response (e.g., licking a hind paw or jumping). An increased latency indicates analgesia.[9]
-
Data Analysis:
-
Data for each of the four endpoints are compared between different dose groups of the test compound and a vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Metabolism
CB1 Receptor Signaling
Upon binding of an agonist like this compound, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to inhibitory G proteins (Gi/o).
References
- 1. John W. Huffman - Wikipedia [en.wikipedia.org]
- 2. JOHN W. HUFFMAN: Organic chemist invented a compound in 1995 that is now at the center of a controversy brewing over SYNTHETIC MARIJUANA | Semantic Scholar [semanticscholar.org]
- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 4. 1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
- 9. Tetrad test - Wikipedia [en.wikipedia.org]
- 10. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Pentyl-3-phenylacetylindoles and JWH-018 share in vivo cannabinoid profiles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of RCS-8 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-8 (1-(1-(2-cyclohexylethyl)piperidin-4-yl)-1H-indol-3-yl)(4-methoxyphenyl)methanone) is a synthetic cannabinoid that poses a significant challenge for detection in biological matrices due to its complex metabolism and the constant emergence of new analogs. These application notes provide a comprehensive overview of analytical methods for the detection of this compound in various biological samples, including blood, urine, and oral fluid. The protocols described are based on established methodologies for synthetic cannabinoids and provide a strong foundation for the development and validation of specific assays for this compound.
Quantitative Data Summary
The following table summarizes the typical analytical performance characteristics for the detection of synthetic cannabinoids, including compounds structurally similar to this compound, using mass spectrometry-based methods. It is important to note that these values are illustrative and specific performance should be established during in-house validation for this compound.
| Biological Matrix | Analytical Method | Compound(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Whole Blood | GC-MS | General Alkaline Drugs | 1 - 113 ng/mL | 4 - 375 ng/mL | Not Specified | [1] |
| Whole Blood | LC-MS/MS | 49 Forensic Drugs | Not Specified | Not Specified | Not Specified | [2] |
| Urine | LC-MS/MS | 11 Synthetic Cannabinoids | Not Specified | 1 ng/mL | Not Specified | [3] |
| Oral Fluid | LC-MS/MS | 19 Synthetic Cannabinoids (including RCS-4) | 0.05 - 0.2 ng/mL | 0.1 - 0.5 ng/mL | Not Specified | [4] |
| Oral Fluid | ELISA | JWH-018 and other SCs | 0.25 ng/mL (Cutoff) | Not Specified | Not Specified | [5][6] |
Signaling Pathway of Cannabinoid Receptors
This compound, like other synthetic cannabinoids, is designed to act as an agonist at the cannabinoid receptors, primarily CB1 and CB2.[7] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists.
Caption: Figure 1. Simplified signaling pathway of cannabinoid receptors.
Experimental Protocols
The following are detailed protocols for the detection of this compound in various biological matrices. These protocols are based on established methods for other synthetic cannabinoids and should be validated specifically for this compound before implementation.
Protocol 1: Analysis of this compound in Whole Blood by LC-MS/MS
This protocol is adapted from methods for the analysis of other drugs of abuse in whole blood.[8][9][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood, add 300 µL of acetonitrile (containing an appropriate internal standard, e.g., this compound-d7).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor and product ion transitions for this compound and its internal standard must be determined.
Caption: Figure 2. Workflow for this compound analysis in blood.
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol is based on general principles of GC-MS analysis for drugs of abuse in urine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d7).
-
Add 100 µL of 10 M potassium hydroxide to basify the sample.
-
Add 3 mL of a non-polar organic solvent (e.g., hexane:ethyl acetate 9:1).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature program to achieve separation (e.g., start at 150°C, ramp to 300°C).
-
Injector Temperature: 280°C.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or selected ion monitoring (SIM) for characteristic ions of this compound.
Caption: Figure 3. Workflow for this compound analysis in urine.
Protocol 3: Analysis of this compound in Oral Fluid by LC-MS/MS
This protocol is adapted from a validated method for the analysis of 19 synthetic cannabinoids, including the structurally similar RCS-4, in oral fluid.[4]
1. Sample Collection and Preparation
-
Collect oral fluid using a specialized collection device (e.g., Quantisal™) which contains a stabilizing buffer.
-
To 100 µL of the oral fluid/buffer mixture, add 300 µL of water and 200 µL of acetonitrile containing the internal standard (e.g., this compound-d7).
-
Vortex for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A biphenyl or C18 reversed-phase column suitable for synthetic cannabinoid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A rapid gradient to ensure high throughput (e.g., start at 55% B, ramp to 95% B in 4 minutes).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: A high-sensitivity triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Determine and optimize specific transitions for this compound and its internal standard.
Protocol 4: Immunoassay Screening for this compound
Commercially available enzyme-linked immunosorbent assay (ELISA) kits for synthetic cannabinoids may exhibit cross-reactivity with this compound. It is crucial to validate the cross-reactivity of any chosen immunoassay with certified this compound standards.
1. General Principle
-
The assay is a competitive immunoassay where the drug in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.
-
A substrate is added, and the color development is inversely proportional to the concentration of the drug in the sample.
2. Procedure (General Outline)
-
Follow the specific instructions provided by the manufacturer of the ELISA kit.
-
Typically, this involves adding the sample, drug-enzyme conjugate, and antibody to a microplate well.
-
After incubation, the wells are washed, and a substrate is added.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
The concentration of the drug is determined by comparing the absorbance to a standard curve.
3. Cross-Reactivity Considerations
-
Synthetic cannabinoid immunoassays are known for their potential cross-reactivity with various analogs.[11]
-
It is imperative to determine the percentage cross-reactivity of the assay with this compound and its major metabolites to ensure the accuracy of the screening results. This is done by analyzing a range of concentrations of this compound and comparing the results to the standard curve of the target analyte of the kit.
Conclusion
The analytical detection of this compound in biological samples is a critical task in clinical and forensic toxicology. While specific validated methods for this compound are not widely published, the protocols outlined in these application notes, based on established methodologies for similar synthetic cannabinoids, provide a robust starting point for researchers. The use of high-resolution mass spectrometry, such as LC-MS/MS, is recommended for confirmation and quantification due to its high sensitivity and specificity. Immunoassays can be employed for initial screening, but their cross-reactivity with this compound must be thoroughly evaluated. As with any analytical method, proper validation is essential to ensure reliable and defensible results.
References
- 1. Synthetic Cannabinoids in Biological Specimens: A Review of Current Analytical Methods and Sample Preparation Techniques [ouci.dntb.gov.ua]
- 2. Targeted quantitative drug screening [sciex.com]
- 3. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of synthetic cannabinoids in oral fluid using ELISA and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 8. shimadzu.com [shimadzu.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of RCS-8 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of RCS-8, a synthetic cannabinoid, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes a summary of validation parameters that should be assessed for this method and a diagram of the cannabinoid receptor signaling pathway to provide biological context. This application note is intended to serve as a foundational method that can be adapted and validated for specific research or clinical applications.
Introduction
This compound (1-(1-(2-cyclohexylethyl)indol-3-yl)-2-(2-methoxyphenyl)ethanone) is a phenylacetylindole-based synthetic cannabinoid.[1] Like other synthetic cannabinoids, it acts as an agonist at the cannabinoid receptors, primarily CB1, mimicking the effects of Δ9-tetrahydrocannabinol (THC).[1] The increasing prevalence of synthetic cannabinoids necessitates robust and sensitive analytical methods for their detection and quantification in various biological samples to support clinical, forensic, and research activities. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of these compounds.[1][2]
Experimental Protocols
This section details a generalized LC-MS/MS protocol for the quantification of this compound in plasma. This protocol is based on established methods for similar synthetic cannabinoids and should be validated for specific laboratory conditions and matrices.[3][4][5]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d5 or a structurally similar synthetic cannabinoid)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting synthetic cannabinoids from plasma samples.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is suitable for the separation of this compound.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions: Precursor and product ions for this compound and the internal standard need to be optimized by infusing a standard solution into the mass spectrometer. Hypothetical MRM transitions are provided in the table below.
Data Presentation
The following table summarizes the typical validation parameters that should be established for a quantitative LC-MS/MS method for this compound. The values presented are hypothetical and should be determined experimentally during method validation.
| Parameter | Typical Acceptance Criteria | Hypothetical Value for this compound |
| Linearity (r²) | > 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within the linear range with acceptable precision and accuracy | 500 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 12% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect (%) | CV < 15% | 95-105% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Cannabinoid Receptor Signaling Pathway
This compound, as a synthetic cannabinoid, primarily acts on the CB1 receptor, which is a G-protein coupled receptor. The diagram below shows a simplified signaling pathway following receptor activation.
Caption: Simplified CB1 receptor signaling pathway.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust framework for the quantification of this compound in biological matrices. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, can be adapted and validated for specific laboratory needs. The provided diagrams offer a visual representation of the experimental workflow and the relevant biological pathway, aiding in the comprehensive understanding of this compound analysis. Proper method validation is crucial to ensure the accuracy, precision, and reliability of the analytical results.
References
- 1. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of RCS-8 and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
RCS-8, a synthetic cannabinoid, belongs to the phenylacetylindole class of designer drugs. Like other synthetic cannabinoids, this compound is extensively metabolized in the human body, making the detection of its metabolites crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of drugs of abuse and their metabolites in biological samples.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound and its metabolites, including sample preparation, derivatization, and instrument parameters.
Metabolism of this compound
Studies involving human hepatocytes have shown that this compound undergoes extensive metabolism through several key pathways.[2] The primary metabolic transformations include:
-
Oxidation: Hydroxylation of the phenyl and cyclohexyl moieties.
-
Demethylation: O-demethylation of the methoxy group on the phenyl ring.
-
Glucuronidation: Conjugation of the phase I metabolites with glucuronic acid.
More than 20 metabolites of this compound have been identified, with the major metabolites being hydroxyphenyl this compound glucuronide, various hydroxycyclohexyl-hydroxyphenyl this compound glucuronides, hydroxyphenyl this compound, and demethyl-hydroxycyclohexyl this compound glucuronide.[2] Due to the presence of polar functional groups, derivatization is often necessary to improve the volatility and chromatographic properties of the metabolites for GC-MS analysis.[1][3]
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound, showing Phase I and Phase II transformations.
Experimental Protocols
This section details the methodology for the analysis of this compound and its metabolites in biological matrices such as urine or blood.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating analytes from complex matrices.
-
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Urine or plasma samples
-
Internal standard (e.g., JWH-018-d9)
-
Phosphate buffer (pH 6.8)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate
-
-
Protocol:
-
Spike 1 mL of the biological sample with the internal standard.
-
Add 2 mL of phosphate buffer and vortex.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane/ethyl acetate mixture (95:5).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a dichloromethane/isopropanol/ammonium hydroxide mixture (80:20:2).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
Derivatization is essential for improving the volatility and thermal stability of the polar metabolites of this compound. Silylation is a common derivatization technique for this purpose.[4]
-
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylsilylimidazole (TMSI)
-
Ethyl acetate
-
-
Protocol:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of MSTFA with 1% TMSI.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
GC-MS Analysis Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound and its metabolites.
Data Presentation
The following tables summarize the key parameters for the GC-MS analysis of this compound and its primary metabolites.
Table 1: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Data for this compound and its Metabolites (Hypothetical SIM Parameters)
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~12.5 | 254 | 144 | 212 |
| Hydroxyphenyl-RCS-8 (TMS) | ~13.2 | 342 | 212 | 144 |
| Hydroxycyclohexyl-RCS-8 (TMS) | ~13.5 | 254 | 157 | 212 |
| Demethyl-RCS-8 (TMS) | ~12.8 | 328 | 144 | 198 |
Note: The retention times and ions are illustrative and should be confirmed with certified reference materials.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound and its metabolites using GC-MS. The detailed protocols for sample preparation, derivatization, and instrument parameters, along with the summarized data, offer a valuable resource for researchers in forensic science, clinical toxicology, and drug development. The successful application of this method will aid in the accurate identification and quantification of this compound exposure in biological samples.
References
Application Notes and Protocols for In vivo Experimental Design Using RCS-8 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-8 is a synthetic cannabinoid belonging to the phenylacetylindole chemical class. Like other synthetic cannabinoids, it is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2. Due to a lack of specific in vivo data for this compound, these application notes and protocols are based on established methodologies for structurally similar phenylacetylindole synthetic cannabinoids, primarily JWH-250. Researchers should use this information as a guide and conduct initial dose-finding studies to determine the optimal dose range for this compound in their specific rodent models.
Disclaimer: this compound is a research chemical. All handling and experimental procedures should be conducted in accordance with institutional and national safety and ethical guidelines.
Mechanism of Action: Cannabinoid Receptor Activation
This compound is expected to exert its physiological and behavioral effects through the activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system. Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the modulation of neurotransmitter release and subsequent behavioral and physiological effects.
Figure 1: Simplified CB1 Receptor Signaling Pathway.
In Vivo Experimental Design: The Cannabinoid Tetrad
A common approach to characterizing the in vivo effects of cannabinoid agonists is the "tetrad" model, which assesses four hallmark effects in rodents: hypothermia, analgesia, catalepsy, and locomotor suppression.[1][2] The following protocols are adapted from studies on JWH-250 and other synthetic cannabinoids and can be used as a starting point for evaluating this compound.[3][4]
Preparation of this compound for In Vivo Administration
Due to the lipophilic nature of phenylacetylindoles, a vehicle containing a surfactant is necessary for parenteral administration.
Protocol for Vehicle Preparation and this compound Formulation:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% absolute ethanol, 2% Tween 80 (Polysorbate 80), and 93% sterile saline (0.9% NaCl).[5]
-
This compound Dissolution:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in the absolute ethanol component of the vehicle first.
-
Add the Tween 80 and vortex thoroughly.
-
Bring the solution to the final volume with sterile saline and vortex again to ensure a homogenous suspension.
-
-
Administration: Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection at a volume of 4 µl/g of body weight.[5]
Experimental Protocols
The following are detailed protocols for assessing the cannabinoid tetrad effects. It is recommended to use male CD-1 or C57BL/6 mice.[3][6] All behavioral testing should be conducted in a quiet, dedicated room with controlled lighting and temperature.
1. Hypothermia Assessment
Objective: To measure changes in core body temperature following this compound administration.
Materials:
-
Digital thermometer with a flexible rectal probe for mice.
-
Lubricant (e.g., petroleum jelly).
-
Timer.
Protocol:
-
Acclimatize mice to the testing room for at least 60 minutes before the experiment.[7]
-
Gently restrain the mouse and lubricate the rectal probe.
-
Insert the probe approximately 2 cm into the rectum and wait for a stable temperature reading. This is the baseline temperature (T0).[4][7]
-
Administer this compound or vehicle i.p.
-
Measure rectal temperature at 30, 60, and 90 minutes post-injection.[8]
-
Calculate the change in temperature (ΔT) from baseline for each time point.
2. Analgesia Assessment (Tail-Flick Test)
Objective: To evaluate the antinociceptive effects of this compound using a thermal stimulus.
Materials:
-
Tail-flick analgesia meter.
-
Mouse restrainer.
-
Timer.
Protocol:
-
Acclimatize mice to the restrainer before the day of testing to minimize stress.
-
On the test day, place the mouse in the restrainer.
-
Apply the focused light beam of the tail-flick meter to the ventral surface of the tail, approximately 2-3 cm from the tip.
-
Record the latency (in seconds) for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. This is the baseline latency.
-
Administer this compound or vehicle i.p.
-
Measure the tail-flick latency at 30, 60, and 90 minutes post-injection.[9]
-
Data can be expressed as the percentage of maximum possible effect (%MPE) calculated as: [%MPE = ((Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) x 100].
3. Catalepsy Assessment (Bar Test)
Objective: To measure the duration of immobility, a cataleptic-like state, induced by this compound.
Materials:
-
A horizontal bar (e.g., a wooden dowel or metal rod) 0.5 cm in diameter, elevated 4-5 cm from a flat surface.
-
Stopwatch.
Protocol:
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time the mouse remains in this position without moving.
-
The test is concluded if the mouse moves or removes its paws from the bar. A maximum cut-off time (e.g., 180 seconds) should be set.[10]
-
Perform this test at 30, 60, and 90 minutes post-injection of this compound or vehicle.
4. Locomotor Activity Assessment (Open Field Test)
Objective: To quantify changes in spontaneous locomotor activity after this compound administration.
Materials:
-
Open field arena (e.g., a 40 x 40 cm square box).
-
Video tracking software (e.g., ANY-maze).
Protocol:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).[11]
-
Record and analyze the total distance traveled, time spent mobile, and entries into different zones (center vs. periphery) using the video tracking software.
-
This test should be performed at a time point corresponding to the expected peak effect of the drug (e.g., 30 minutes post-injection).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between dose groups and the vehicle control.
Table 1: Effect of this compound on Rectal Temperature in Mice
| Treatment Group (mg/kg, i.p.) | N | Baseline Temp (°C) | ΔT at 30 min (°C) | ΔT at 60 min (°C) | ΔT at 90 min (°C) |
| Vehicle | 8 | ||||
| This compound (Dose 1) | 8 | ||||
| This compound (Dose 2) | 8 | ||||
| This compound (Dose 3) | 8 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Tail-Flick Latency in Mice
| Treatment Group (mg/kg, i.p.) | N | Baseline Latency (s) | %MPE at 30 min | %MPE at 60 min | %MPE at 90 min |
| Vehicle | 8 | ||||
| This compound (Dose 1) | 8 | ||||
| This compound (Dose 2) | 8 | ||||
| This compound (Dose 3) | 8 |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on Catalepsy (Bar Test) in Mice
| Treatment Group (mg/kg, i.p.) | N | Immobility at 30 min (s) | Immobility at 60 min (s) | Immobility at 90 min (s) |
| Vehicle | 8 | |||
| This compound (Dose 1) | 8 | |||
| This compound (Dose 2) | 8 | |||
| This compound (Dose 3) | 8 |
Data are presented as mean ± SEM.
Table 4: Effect of this compound on Locomotor Activity in Mice
| Treatment Group (mg/kg, i.p.) | N | Total Distance Traveled (m) | Time Mobile (s) |
| Vehicle | 8 | ||
| This compound (Dose 1) | 8 | ||
| This compound (Dose 2) | 8 | ||
| This compound (Dose 3) | 8 |
Data are presented as mean ± SEM, recorded over a 30-minute session starting 30 minutes post-injection.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of this compound in rodents.
Figure 2: General Experimental Workflow.
References
- 1. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 2. researchgate.net [researchgate.net]
- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 4. Rectal temperature [bio-protocol.org]
- 5. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 8. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing Schedule [bio-protocol.org]
- 10. Effects of Cannabis sativa extract on haloperidol-induced catalepsy and oxidative stress in the mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent [frontiersin.org]
Application Notes and Protocols for Studying the Cellular Effects of RCS-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-8 is a synthetic cannabinoid, a class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These synthetic analogues often exhibit higher binding affinities for the cannabinoid receptors, CB1 and CB2, leading to more potent and sometimes unpredictable physiological and cellular effects. Understanding the cellular and molecular mechanisms of this compound is crucial for elucidating its pharmacological profile and potential toxicological risks.
These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of this compound on various cellular processes, including cell viability, apoptosis, and key signaling pathways. The provided methodologies are intended to serve as a guide for researchers in designing and executing experiments to investigate the cellular impact of this compound.
Data Presentation: Quantitative Effects of Synthetic Cannabinoids
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables summarize data for structurally related or commonly studied synthetic cannabinoids to provide a comparative context for experimental design. Researchers should determine the specific values for this compound empirically.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Selected Synthetic Cannabinoids
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| RCS-4 | 4.5 | 15 | [1] |
| JWH-018 | 9.00 | 2.94 | N/A |
| JWH-073 | 7.1 | 3.8 | N/A |
| CP-55,940 | 0.58 | 0.68 | N/A |
| AM-2201 | 1.0 | 2.6 | N/A |
| Δ⁹-THC | 40.7 | 36.4 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Cytotoxic Effects (IC50) of Selected Synthetic Cannabinoids on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| WIN-55,212-2 | PC-3 (Prostate Cancer) | 2.9 | MTT Assay | [3] |
| WIN-55,212-2 | DU-145 (Prostate Cancer) | 4.1 | MTT Assay | [3] |
| JWH-133 | MDA-MB-231 (Breast Cancer) | ~5 | Proliferation Assay | [4] |
| CP-55,940 | RD (Rhabdomyosarcoma) | ~10 | Cell Viability Assay | [5] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. These values can be highly cell-type and assay-dependent.
Experimental Protocols
General Cell Culture and Preparation of this compound
Recommended Cell Lines:
-
HEK293 cells stably expressing human CB1 or CB2 receptors: Ideal for studying receptor-specific signaling pathways.
-
Neuroblastoma cell lines (e.g., SH-SY5Y): Express endogenous cannabinoid receptors and are relevant for neurotoxicity studies.
-
Cancer cell lines (e.g., PC-3, MDA-MB-231, HT-29): Suitable for investigating anti-proliferative and apoptotic effects.[3][4]
Preparation of this compound Stock Solution: this compound is a lipophilic compound with low aqueous solubility.
-
Dissolve this compound powder in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
For cell culture experiments, dilute the stock solution in serum-free culture medium to the desired final concentrations.
-
Ensure the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is low (<0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Protocol 1: Cell Viability Assay using CCK-8
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot for MAPK/ERK Signaling Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal signaling.
-
Treat cells with this compound at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Protocol 4: Cyclic AMP (cAMP) Assay
This protocol measures the effect of this compound on intracellular cAMP levels, a key second messenger regulated by CB1 receptor activation.
Materials:
-
HEK293 cells expressing CB1 receptors
-
96-well cell culture plates
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
This compound stock solution
-
Forskolin (an adenylyl cyclase activator)
-
cAMP Assay Kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence)
Procedure:
-
Seed CB1-expressing HEK293 cells into a 96-well plate.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production. A control without forskolin should be included.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Read the plate on a compatible plate reader.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound.
Visualizations
Caption: this compound Signaling via CB1 Receptor.
Caption: Cell Viability Assay Workflow.
Caption: this compound Induced Apoptosis Pathway.
References
Application Notes and Protocols for RCS-8 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-8, a synthetic cannabinoid of the phenylacetylindole class, has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2. As with many synthetic cannabinoids, its high lipophilicity presents challenges for dissolution and administration in experimental settings. These application notes provide detailed protocols for the preparation and administration of this compound for both in vitro and in vivo studies, ensuring reproducible and reliable results. The provided methodologies are based on established practices for this compound and structurally similar synthetic cannabinoids.
Chemical Properties and Solubility
A summary of the known chemical properties of this compound is provided in the table below. Due to its non-polar nature, this compound is sparingly soluble in aqueous solutions.
| Property | Value | Source |
| Chemical Name | 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole | N/A |
| Molecular Formula | C27H31NO2 | N/A |
| Molecular Weight | 401.54 g/mol | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | [1] |
In Vitro Dissolution and Application Protocol
For cell-based assays and other in vitro experiments, it is crucial to dissolve this compound in a solvent that is compatible with the culture medium and minimally toxic to the cells.
Recommended Solvents and Stock Solution Preparation
Based on metabolism studies utilizing human hepatocytes, methanol is a confirmed solvent for dissolving this compound for in vitro applications[1]. Other common organic solvents such as ethanol and dimethyl sulfoxide (DMSO) are also suitable for creating stock solutions of lipophilic compounds for cell culture, though they should be used with caution and at low final concentrations to avoid solvent-induced cellular stress[2].
Table 1: Recommended Solvents for In Vitro Stock Solutions
| Solvent | Recommended Max. Final Concentration in Culture | Notes |
| Methanol | < 0.1% (v/v) | Confirmed solvent for this compound in hepatocyte studies[1]. |
| Ethanol | < 0.1% (v/v) | Commonly used for synthetic cannabinoids. |
| DMSO | < 0.1% (v/v) | A versatile solvent, but can have biological effects. |
Protocol for Preparing a 10 mM Stock Solution in Methanol
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity methanol to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.40154 mg of this compound in 100 µL of methanol.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C to prevent evaporation and degradation.
Protocol for Dosing Cell Cultures
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare intermediate dilutions of the stock solution in culture medium as needed. It is critical to ensure that the final concentration of the organic solvent in the culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., methanol) without the dissolved this compound.
-
Incubation: Add the diluted this compound solution to the cell cultures and incubate for the desired duration. For example, in human hepatocyte metabolism studies, a final concentration of 10 µM this compound was used for incubations of up to 3 hours[1].
In Vivo Administration Protocol
For animal studies, this compound must be formulated in a vehicle that allows for safe and effective systemic administration, typically via intraperitoneal (i.p.) injection.
Recommended Vehicle for In Vivo Administration
A commonly used and effective vehicle for the intraperitoneal administration of synthetic cannabinoids, including those structurally similar to this compound like JWH-073 and JWH-018, consists of a mixture of ethanol, a surfactant such as Tween 80, and saline[3][4][5]. This vehicle helps to emulsify the lipophilic compound in an aqueous solution suitable for injection.
Table 2: Recommended Vehicle Composition for In Vivo Administration
| Component | Proportion | Purpose |
| Ethanol | 5-10% | Primary solvent for the compound. |
| Tween 80 | 2-8% | Surfactant to create a stable emulsion. |
| Saline (0.9% NaCl) | 82-93% | Aqueous base for the injection volume. |
Protocol for Preparing this compound for Intraperitoneal Injection
-
Initial Dissolution: Dissolve the required amount of this compound in absolute ethanol. The volume of ethanol should correspond to the final desired percentage in the vehicle (e.g., for a 5% ethanol solution, use 50 µL of ethanol for a final volume of 1 mL).
-
Addition of Surfactant: Add Tween 80 to the ethanol-RCS-8 solution and mix thoroughly.
-
Emulsification: Gradually add sterile 0.9% saline to the mixture while vortexing continuously to form a stable emulsion.
-
Final Volume: Adjust the final volume with saline to achieve the desired final concentration of this compound.
-
Administration: Administer the freshly prepared emulsion to the experimental animals via intraperitoneal injection. Ensure the solution is at room temperature before injection.
-
Vehicle Control: A control group receiving an injection of the vehicle (ethanol, Tween 80, and saline) without this compound should always be included in the experimental design.
Signaling Pathways and Experimental Workflows
This compound, as a cannabinoid receptor agonist, primarily exerts its effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling cascade following CB1/CB2 receptor activation by this compound.
Experimental Workflow for In Vitro Cell-Based Assays
Caption: A typical experimental workflow for in vitro studies involving this compound.
Experimental Workflow for In Vivo Studies
Caption: A standard workflow for conducting in vivo experiments with this compound.
References
- 1. Metabolism of this compound, a synthetic cannabinoid with cyclohexyl structure, in human hepatocytes by high-resolution MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing RCS-8 for the Study of CB1 Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RCS-8, a synthetic cannabinoid belonging to the phenylacetylindole class, has emerged as a compound of interest for investigating the cannabinoid type 1 (CB1) receptor signaling pathways. The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a variety of disorders. Understanding how novel ligands like this compound modulate CB1 receptor activity is crucial for the development of new therapeutics with improved efficacy and safety profiles.
These application notes provide a comprehensive overview of the methodologies to characterize the interaction of this compound with the CB1 receptor. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from structurally similar phenylacetylindole compounds, such as JWH-250, to provide researchers with a framework for their investigations. The provided protocols for key assays can be readily adapted for the evaluation of this compound and other novel cannabinoid ligands.
CB1 Receptor Signaling Pathways
Activation of the CB1 receptor by an agonist, such as this compound, initiates a cascade of intracellular signaling events through two primary pathways:
-
G Protein-Dependent Signaling: The CB1 receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating gene expression and cell proliferation.[1][2]
-
β-Arrestin-Mediated Signaling (G Protein-Independent): Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of the CB1 receptor. This recruitment uncouples the receptor from G proteins, leading to desensitization and subsequent internalization of the receptor. Beyond its role in receptor regulation, β-arrestin can also act as a scaffold for various signaling proteins, initiating a wave of G protein-independent signaling that can also lead to the activation of pathways like the ERK1/2 cascade.
Figure 1: Overview of CB1 receptor signaling pathways activated by this compound.
Quantitative Data for Phenylacetylindole Cannabinoids at the CB1 Receptor
The following table summarizes the binding affinity and functional potency of JWH-250, a structurally related phenylacetylindole to this compound, at the human CB1 receptor. This data can serve as a reference for designing experiments and interpreting results for this compound.
| Compound | Binding Affinity (Ki) for hCB1 | Functional Potency (EC50) - cAMP Inhibition | Functional Potency (EC50) - GTPγS Binding |
| JWH-250 | ~11 nM | ~14.7 nM | Not Widely Reported |
Note: The exact values may vary depending on the experimental conditions and cell system used.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the interaction of this compound with the CB1 receptor.
CB1 Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.
Figure 2: Workflow for the CB1 receptor binding assay.
Materials:
-
Cell membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]CP55,940
-
Non-specific binding control: WIN 55,212-2 (10 µM)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation: Thaw the CB1 receptor-containing cell membranes on ice. Dilute the membranes in binding buffer to the desired concentration (typically 20-40 µg of protein per well). Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound at various concentrations or vehicle control.
-
For non-specific binding wells, add 10 µM WIN 55,212-2.
-
[³H]CP55,940 (final concentration typically 0.5-1.5 nM).
-
Diluted cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture medium
-
Stimulation buffer
Procedure:
-
Cell Plating: Seed the CB1-expressing cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add forskolin (a direct activator of adenylyl cyclase, typically 1-10 µM final concentration) to all wells except the basal control.
-
Incubate for another 15-30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Perform a non-linear regression analysis to determine the EC50 (potency) and the maximum inhibition (efficacy) of this compound.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the CB1 receptor upon agonist binding.
Materials:
-
Cell membranes from CB1-expressing cells
-
This compound
-
[³⁵S]GTPγS
-
GDP
-
GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Non-specific binding control: unlabeled GTPγS (10 µM)
Procedure:
-
Membrane Preparation: Prepare cell membranes as for the binding assay.
-
Assay Setup: In a 96-well plate, add:
-
GTPγS binding buffer
-
GDP (typically 10-30 µM final concentration)
-
This compound at various concentrations or vehicle control.
-
Cell membranes (20-40 µg protein per well).
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/C filters.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the concentration of this compound. Determine the EC50 and Emax values by non-linear regression.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the CB1 receptor, a key step in G protein-independent signaling and receptor desensitization.
Figure 3: Workflow for the β-arrestin recruitment BRET assay.
Materials:
-
HEK293 cells
-
Expression plasmids: CB1 receptor fused to Renilla luciferase (CB1-Rluc) and β-arrestin-2 fused to Yellow Fluorescent Protein (β-arrestin-YFP)
-
Transfection reagent
-
This compound
-
Coelenterazine h (Rluc substrate)
-
BRET-compatible microplate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CB1-Rluc and β-arrestin-YFP plasmids.
-
Cell Plating: After 24 hours, plate the transfected cells into a white, clear-bottom 96-well plate.
-
Assay:
-
48 hours post-transfection, remove the culture medium.
-
Add assay buffer containing coelenterazine h (typically 5 µM final concentration) to all wells and incubate for 5-10 minutes in the dark.
-
Measure the baseline BRET signal.
-
Add this compound at various concentrations or vehicle control.
-
Immediately begin measuring the light emission at two wavelengths (typically ~485 nm for Rluc and ~530 nm for YFP) kinetically over a period of 30-60 minutes.
-
-
Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. Plot the change in BRET ratio against the concentration of this compound. Determine the EC50 and Emax for β-arrestin recruitment using non-linear regression.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the interaction of this compound and other novel cannabinoids with the CB1 receptor. By employing these assays, scientists can elucidate the binding affinity, functional potency, and signaling bias of these compounds, thereby contributing to a deeper understanding of CB1 receptor pharmacology and facilitating the development of next-generation cannabinoid-based therapeutics.
References
Safety and handling procedures for RCS-8 in a lab setting
Application Notes and Protocols for RCS-8
Disclaimer: this compound is a potent synthetic cannabinoid and is classified as a Schedule I controlled substance in the United States and other countries.[1] All acquisition, handling, storage, and disposal of this compound must be in strict compliance with all applicable federal, state, and local regulations. These application notes are intended for use by trained researchers in a controlled laboratory setting and are not intended to encourage or facilitate the illicit use of this compound. The full toxicological profile of this compound is not well-documented; therefore, it must be handled with extreme caution as a highly potent and potentially hazardous substance.[2][3][4]
Hazard Identification and Risk Assessment
This compound is a synthetic cannabinoid that acts as an agonist at the cannabinoid receptors, primarily CB1.[5] Synthetic cannabinoids as a class are known to be more potent and have more unpredictable effects than naturally occurring cannabinoids.[6] Due to the limited toxicological data available for this compound, a thorough risk assessment must be conducted before any handling. It should be treated as a highly potent psychoactive substance with unknown long-term health effects.
Legal Status:
-
United States: Schedule I Controlled Substance[1]
-
Canada: Schedule II[1]
-
United Kingdom: Class B[1]
-
Germany: NpSG (Industrial and scientific use only)[1]
Safety and Handling Procedures
Engineering Controls
-
Primary Containment: All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood, a containment ventilated enclosure (CVE), or a glove box to minimize the risk of inhalation.[7]
-
Ventilation: The laboratory should be well-ventilated with a minimum of 12 air changes per hour (ACPH) for areas where hazardous drugs are handled.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.[7][8][9][10]
-
Gloves: Double gloving with nitrile gloves is recommended.[11] Gloves should be changed immediately if contaminated and disposed of as hazardous waste.
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a material with low permeability, should be worn.[9] Lab coats should not be worn outside of the designated work area.
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against splashes and aerosols.[11]
-
Respiratory Protection: When handling powdered this compound or creating solutions, a NIOSH-approved respirator (e.g., N95 or higher) should be used to prevent inhalation.[11]
Administrative Controls
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Restricted Access: Access to the designated area and to the controlled substance storage should be limited to authorized and trained personnel only.[3][4][6]
-
Training: All personnel must receive training on the specific hazards of this compound, safe handling procedures, emergency protocols, and the legal requirements for handling Schedule I substances.[12]
Storage and Security
As a Schedule I controlled substance, this compound must be stored with the highest level of security to prevent diversion.[3][4][6]
-
Storage Container: The primary container should be well-sealed, clearly labeled, and placed within a secondary, unbreakable container.
-
Secure Location: The substance must be stored in a securely locked, substantially constructed cabinet or safe.[4][13] The safe or cabinet should be bolted to a wall or the floor.[13]
-
Inventory: A detailed and accurate inventory log must be maintained for all quantities of this compound, from receipt to disposal.[4][12] This log should be readily available for inspection by regulatory agencies.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment should be decontaminated after use. A solution of detergent and water, followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol), can be effective.
-
Waste Disposal: All waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of this material down the drain or in the regular trash.
Emergency Procedures
Spills
-
Minor Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office and, if necessary, emergency services.[14]
-
Prevent entry to the contaminated area.
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.[15]
Quantitative Data
| Property | Value | Reference(s) |
| Chemical Name | 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone | [2] |
| Synonyms | BTM-8, SR-18 | [2] |
| CAS Number | 1345970-42-4 | [1][2] |
| Molecular Formula | C25H29NO2 | [1][2] |
| Molar Mass | 375.5 g/mol | [1][2] |
| Solubility | - 3 mg/mL in ethanol- 10 mg/mL in DMSO- 30 mg/mL in DMF | [2] |
| Storage Temperature | -20°C | [2] |
| Toxicological Data | Not reported. Handle as a highly potent and toxic compound. | [2][3][4] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). All procedures involving the handling of solid this compound must be performed in a chemical fume hood or other appropriate containment device.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask)
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 375.5 g/mol = 0.003755 g = 3.755 mg
-
-
Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance inside a chemical fume hood. Carefully weigh out the calculated mass of this compound.
-
Dissolution:
-
Transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size.
-
Add a portion of the anhydrous DMSO to the flask (approximately half of the final volume).
-
Cap the flask and gently swirl to dissolve the solid.
-
To aid dissolution, the solution can be gently warmed to 37°C and/or sonicated in an ultrasonic bath for a short period.[2]
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the flask until the final desired volume is reached.
-
Homogenization: Cap the flask and invert it several times or vortex gently to ensure a homogeneous solution.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C.[2]
Visualizations
Caption: Experimental workflow for the safe handling of this compound.
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
References
- 1. osha.gov [osha.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. maxonchemicals.it.com [maxonchemicals.it.com]
- 8. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growshieldppe.com [growshieldppe.com]
- 10. dupont.com [dupont.com]
- 11. harmonycr.com [harmonycr.com]
- 12. ehs.utexas.edu [ehs.utexas.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing RCS-8 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of RCS-8 in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a synthetic cannabinoid, and like many cannabinoids, it is a lipophilic molecule with low aqueous solubility. For in vitro assays, which are typically conducted in aqueous cell culture media, achieving and maintaining a desired concentration of this compound in solution without precipitation is critical for obtaining accurate and reproducible results. Poor solubility can lead to inaccurate dosing and misleading experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Based on available data, the following solvents are recommended for preparing stock solutions of this compound:
-
Dimethyl sulfoxide (DMSO): A common solvent for dissolving cannabinoids for in vitro studies.
-
Ethanol: Another suitable organic solvent for creating stock solutions.
-
N,N-Dimethylformamide (DMF): Offers good solubility for this compound.
When preparing for cell-based assays, it is crucial to use high-purity, anhydrous solvents to minimize potential cytotoxicity.
Q3: What is the maximum achievable concentration of this compound in these solvents?
The solubility of this compound can vary, but the following table summarizes approximate solubility data:
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Ethanol | ~3 mg/mL |
| N,N-Dimethylformamide (DMF) | ~30 mg/mL |
Data compiled from publicly available chemical supplier information.
Q4: How can I improve the dissolution of this compound when preparing my stock solution?
To aid in the dissolution of this compound, consider the following techniques:
-
Warming: Gently warm the solution to 37°C.
-
Sonication: Use an ultrasonic bath to agitate the solution and break down any clumps of powder.
-
Vortexing: Thoroughly mix the solution using a vortex mixer.
Troubleshooting Guide
Problem: My this compound is not fully dissolving in the organic solvent.
| Possible Cause | Solution |
| Insufficient solvent volume for the amount of compound. | Increase the volume of the solvent to lower the concentration. |
| Compound has precipitated out of solution due to storage conditions. | Gently warm the solution to 37°C and sonicate or vortex until fully dissolved. |
| Low-quality or hydrated solvent. | Use fresh, anhydrous, high-purity solvent. |
Problem: My this compound precipitates when I dilute the stock solution into my aqueous cell culture medium.
| Possible Cause | Solution |
| The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility in the aqueous medium. | Ensure the final concentration of the organic solvent in the cell culture medium does not exceed a level that is both non-toxic to the cells and sufficient to keep this compound in solution. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines. |
| The concentration of this compound in the final working solution is above its aqueous solubility limit. | Perform serial dilutions of your stock solution in the cell culture medium to reach the desired final concentration. Add the stock solution to the medium while vortexing to ensure rapid and even dispersion. |
| The temperature of the cell culture medium is too low. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
Problem: I am observing cell death in my control group treated with the vehicle (solvent).
| Possible Cause | Solution |
| The final concentration of the organic solvent is too high and is causing cytotoxicity. | Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration for your specific cell line. Ensure the final solvent concentration in your experiments is below this toxic threshold. |
| The solvent has degraded or is contaminated. | Use fresh, high-purity solvent for all experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube. (Molecular Weight of this compound: 375.5 g/mol )
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (L) = (0.001 g / 375.5 g/mol ) / 0.010 mol/L = 0.000266 L = 266 µL
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Vortex the tube again until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your assay.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final working concentrations. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in steps:
-
Dilute 1 µL of 10 mM stock into 99 µL of medium to get a 100 µM intermediate solution.
-
Dilute 10 µL of the 100 µM intermediate solution into 90 µL of medium to get a 10 µM final working solution.
-
-
Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the working solutions to your cell cultures and proceed with your assay.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Inferred signaling cascade for this compound via CB1 receptor.
Technical Support Center: Overcoming RCS-8 Degradation in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of RCS-8 degradation in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic cannabinoid, chemically identified as 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone[1][2][3]. Like many indole-based synthetic cannabinoids, this compound can be susceptible to degradation under various experimental conditions, which can lead to a loss of potency, altered biological activity, and the formation of unknown byproducts. Ensuring the stability of your this compound solutions is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented in published literature, general principles for synthetic cannabinoids suggest that degradation can be induced by:
-
Temperature: Elevated temperatures can accelerate chemical reactions leading to degradation.
-
pH: Both acidic and basic conditions can promote hydrolysis of susceptible chemical bonds within the this compound molecule.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Repeated Freeze-Thaw Cycles: These can lead to the degradation of compounds in solution and the introduction of moisture.[4][5]
Q3: How should I prepare my this compound stock solutions to maximize stability?
Proper preparation of stock solutions is the first line of defense against degradation. It is recommended to select an appropriate solvent and, once prepared, store the solution in separate aliquots to avoid product failure from repeated freezing and thawing.[1] To enhance solubility, you can warm the solution to 37°C and sonicate.[1]
Q4: What are the recommended storage conditions for this compound solutions?
For long-term stability, it is highly recommended to store this compound solutions at -20°C or -80°C.[1][3][6][7] When stored at -20°C, it is advised to use the solution within one month, whereas storage at -80°C can extend the usability to six months.[1] One supplier suggests that in its crystalline solid form, this compound may be stable for at least five years when stored at -20°C.[3][6][7]
Troubleshooting Guide
Problem: I am observing a decrease in the expected biological effect of my this compound solution over time.
| Possible Cause | Suggested Solution |
| Degradation due to improper storage. | Ensure your stock and working solutions are stored at -20°C or -80°C in tightly sealed, light-protecting containers. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Hydrolysis in aqueous buffers. | Prepare fresh dilutions in your experimental buffer immediately before use. Avoid prolonged storage of this compound in aqueous solutions, especially at non-neutral pH. |
| Photodegradation from ambient light. | Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and experiments. |
| Oxidative degradation. | If your experimental conditions permit, consider using de-gassed solvents to prepare solutions. |
Problem: I suspect my this compound solution has degraded. How can I confirm this?
| Possible Cause | Suggested Solution |
| Presence of degradation products. | Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your solution. A chromatogram of a degraded sample will show additional peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound. |
| Change in physical properties. | Visually inspect your solution for any changes in color or the formation of precipitates, which could indicate degradation or insolubility. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Ethanol | ~3 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL |
Data sourced from supplier information.[1][6][7]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Crystalline Solid | -20°C | ≥ 5 years |
| Stock Solution (-80°C) | -80°C | Within 6 months |
| Stock Solution (-20°C) | -20°C | Within 1 month |
Data sourced from supplier information.[1][3][6][7]
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general approach to intentionally degrade this compound under controlled conditions to understand its stability profile.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for a defined period.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating analytical method such as HPLC-UV or LC-MS.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The retention times of the new peaks can be used to track specific degradation products.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Generalized signaling pathway for a cannabinoid receptor agonist like this compound.
References
Technical Support Center: Troubleshooting Low Signal in RCS-8 Detection Assays
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low or no signal in RCS-8 detection assays. The content is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound assay signal weak or absent?
A low or absent signal in an this compound detection assay can stem from several factors, categorized into four main areas: sample-related issues, reagent problems, protocol deviations, and instrument/equipment malfunctions. A systematic approach is crucial to pinpoint the exact cause.
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal issues.
Category 1: Sample-Related Issues
Q2: Could the way I handle and store my samples be the problem?
Yes, improper sample handling is a primary cause of low signal. Synthetic cannabinoids like this compound can be prone to degradation and adsorption.
-
Storage: Samples should be stored at appropriate temperatures (typically -20°C or -80°C) in tightly sealed, appropriate containers to prevent degradation.[1] Freeze-thaw cycles should be minimized as they can degrade the analyte.[1][2]
-
Adsorption: Cannabinoids can adsorb to the surfaces of storage containers, especially standard glass vials, leading to a significant loss of analyte. Using silanized or polypropylene vials can mitigate this issue.
-
Sample Collection: Ensure samples are collected in pyrogen/endotoxin-free tubes.[2]
Q3: What are "matrix effects" and could they be suppressing my signal?
The sample matrix refers to all the components in a sample other than the analyte of interest (this compound). These components can interfere with the assay, causing signal suppression or enhancement.[3][4] This is a well-documented issue in cannabinoid analysis, particularly in complex matrices like chocolate, urine, or plasma.[3][5][6][7]
-
Ion Suppression (LC-MS/MS): In mass spectrometry, co-eluting matrix components can compete with this compound for ionization, reducing the analyte's signal.[4][8]
-
Interference (Immunoassays): Other molecules in the sample might non-specifically bind to antibodies, hindering the specific binding of this compound or its detection antibodies.[9]
| Parameter | Potential Problem | Recommended Solution |
| Storage Temperature | Too high; freeze-thaw cycles | Store at ≤ -20°C; avoid repeated freeze-thaw cycles.[1] |
| Storage Container | Adsorption to glass surfaces | Use silanized glass or polypropylene vials. |
| Sample Matrix | Complex (e.g., plasma, edibles) | Perform sample cleanup (e.g., SPE, LLE, protein precipitation) to remove interfering substances.[4][8] |
| Analyte Concentration | Below the limit of detection (LOD) | Concentrate the sample or use a more sensitive assay. Ensure dilutions are calculated correctly.[10] |
Category 2: Reagent-Related Issues
Q4: My reagents are stored correctly. What else could be wrong with them?
Even with proper storage, reagent-specific issues can lead to low signal.
-
Antibody Concentration (Immunoassays): The concentrations of capture and detection antibodies are critical and must be optimized.[1][11][12] If concentrations are too low, the signal will be weak. A checkerboard titration is the standard method for optimizing these concentrations.[1][11]
-
Reagent Compatibility: Ensure buffers do not contain inhibitors for the enzyme used (e.g., sodium azide inhibits Horseradish Peroxidase - HRP).[13]
-
Standard Curve: A poor or absent signal in your standards indicates a problem with the standards themselves or with the core assay components. Re-evaluate the preparation and storage of your standard stock solutions.[14][15]
Signaling Pathway for a Typical Sandwich ELISA
Caption: Simplified workflow of a sandwich ELISA for this compound detection.
Q5: How do I perform a checkerboard titration to optimize antibody concentrations?
A checkerboard titration allows you to test multiple concentrations of capture and detection antibodies simultaneously to find the optimal pair with the highest signal-to-noise ratio.[1][11][12]
Experimental Protocol: Checkerboard Titration
-
Coat Plate: Prepare serial dilutions of the capture antibody in coating buffer (e.g., 0.5, 1, 2, 5 µg/mL).[16] Coat the columns of a 96-well plate with these different concentrations.
-
Block: Wash the plate and add blocking buffer to prevent non-specific binding.[14]
-
Add Antigen: Add a constant, known concentration of your this compound standard to all wells (except blanks).
-
Add Detection Antibody: Prepare serial dilutions of the detection antibody (e.g., 1:1,000, 1:5,000, 1:25,000).[16] Add these dilutions to the rows of the plate.
-
Develop and Read: Add the enzyme conjugate, substrate, and stop solution according to your standard protocol. Read the absorbance.
-
Analyze: Identify the combination of capture and detection antibody concentrations that provides the highest signal for your antigen with the lowest background reading in the blank wells.[16]
Category 3: Protocol-Related Issues
Q6: I followed the protocol exactly. Could there still be a procedural error?
Subtle deviations can have a large impact on the final signal.
-
Incubation Times and Temperatures: Incorrect incubation times or temperatures can lead to incomplete binding reactions.[10][13] Ensure all reagents are brought to room temperature before use if required by the protocol.[14]
-
Washing Steps: Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibodies or antigen, reducing the signal.[14] Ensure complete aspiration of liquid from wells between washes.[14]
-
Pipetting: Inaccurate or inconsistent pipetting, especially for small volumes, can introduce significant variability and lead to weak results.[12]
| Protocol Step | Common Error | Solution |
| Reagent Preparation | Incorrect dilutions; not at room temp | Double-check all calculations. Allow reagents to equilibrate to room temperature for 15-20 mins.[14] |
| Incubation | Too short or temperature too low | Adhere strictly to protocol-specified times and temperatures.[10][13] |
| Washing | Inefficient or inconsistent washing | Use an automated plate washer or be meticulous with manual washing. Ensure complete removal of wash buffer.[1][14] |
| Substrate Addition | Substrate expired or improperly prepared | Use fresh substrate and protect it from light.[10] |
Category 4: Instrument-Related Issues
Q7: My samples, reagents, and protocol seem perfect. Could my equipment be the cause of the low signal?
Yes, instrument issues, though less common, can be the culprit.
-
Plate Reader Settings: Ensure you are using the correct wavelength for the substrate used in your assay. For example, the TMB substrate has an absorbance maximum of 450 nm after the reaction is stopped with acid.[10]
-
LC-MS/MS System (If applicable):
-
Source Contamination: A dirty ion source can significantly suppress the signal.[17] Regular cleaning and maintenance are essential.
-
Calibration Issues: The mass spectrometer may need to be calibrated. A drift in mass accuracy can lead to the instrument not detecting the target ion correctly.[17]
-
Mobile Phase: Old or contaminated mobile phase can introduce noise and reduce sensitivity.[18][19]
-
Troubleshooting Logic for LC-MS/MS
Caption: A decision tree for troubleshooting low signal in LC-MS/MS.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. youtube.com [youtube.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Investigation of Chocolate Matrix Interference on Cannabinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. m.youtube.com [m.youtube.com]
- 10. arp1.com [arp1.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 13. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. zefsci.com [zefsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Dosage of RCS-8 for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of RCS-8 for behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rodent behavioral studies?
A1: For initial dose-finding studies, a common starting point for a novel compound like this compound is to establish a dose-response curve. It is recommended to begin with a low dose, for example, 0.1 mg/kg, and escalate to higher doses (e.g., 1 mg/kg, 5 mg/kg, and 10 mg/kg) to identify the optimal concentration that elicits the desired behavioral effect without inducing significant side effects.
Q2: How should this compound be administered for behavioral experiments?
A2: The route of administration can significantly impact the bioavailability and pharmacokinetics of this compound. Intraperitoneal (IP) injection is frequently used in rodent studies for systemic administration. Oral gavage (PO) is another common route, particularly for studies aiming to model human oral drug intake. The choice of vehicle (e.g., saline, DMSO, or a specific buffer) should also be carefully considered to ensure the stability and solubility of this compound.
Q3: What are the known side effects of this compound at higher doses?
A3: At higher concentrations, this compound may lead to off-target effects that can confound behavioral results. Common side effects can include sedation, hyperactivity, or stereotypical behaviors. It is crucial to conduct thorough observational studies alongside behavioral testing to document any adverse effects.
Troubleshooting Guides
Issue 1: High variability in behavioral results between subjects.
-
Possible Cause: Inconsistent administration of this compound.
-
Solution: Ensure precise and consistent injection or gavage techniques. Verify the concentration of your this compound solution.
-
-
Possible Cause: Individual differences in metabolism.
-
Solution: Increase the sample size to reduce the impact of individual variability. Ensure that the age and weight of the animals are tightly controlled.
-
-
Possible Cause: Environmental factors.
-
Solution: Maintain a consistent and controlled experimental environment (e.g., lighting, temperature, noise levels) to minimize stress-induced variability.
-
Issue 2: No observable behavioral effect at the tested doses.
-
Possible Cause: The administered dose is too low.
-
Solution: Perform a dose-escalation study to determine if a higher dose is required to elicit a response.
-
-
Possible Cause: Poor bioavailability of this compound.
-
Solution: Consider alternative routes of administration or different vehicle solutions to improve absorption.
-
-
Possible Cause: The chosen behavioral paradigm is not sensitive to the effects of this compound.
-
Solution: Evaluate the suitability of the behavioral test for the expected pharmacological action of this compound and consider alternative assays.
-
Data Presentation
Table 1: Dose-Response Effects of this compound in the Forced Swim Test (FST)
| Dosage (mg/kg, IP) | Immobility Time (seconds) | Active Time (seconds) |
| Vehicle Control | 180 ± 15 | 60 ± 10 |
| 0.1 | 165 ± 12 | 75 ± 8 |
| 1.0 | 120 ± 10 | 120 ± 12 |
| 5.0 | 95 ± 8 | 145 ± 15 |
| 10.0 | 105 ± 11 | 135 ± 13 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol: Intraperitoneal (IP) Administration of this compound in Mice
-
Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline).
-
Dilute the stock solution to the desired final concentrations for injection.
-
Warm the solution to room temperature before administration.
-
-
Animal Handling:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
-
Injection:
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any immediate adverse reactions before proceeding with the behavioral test.
-
Visualizations
Preventing non-specific binding of RCS-8 in experiments
Troubleshooting Guides and FAQs for Preventing Non-specific Binding
Welcome to the technical support center for RCS-8. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding in experiments utilizing this compound, a novel synthetic cannabinoid receptor agonist. Below you will find frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic cannabinoid that acts as an agonist for cannabinoid receptors, primarily CB1 and CB2.[1][2][3][4] Its high affinity for these receptors makes it a valuable tool for studying the endocannabinoid system. However, like many small molecules, its lipophilic nature can sometimes lead to non-specific binding in various experimental assays.[5]
Q2: What are the common causes of non-specific binding with this compound?
Non-specific binding of this compound can arise from several factors, including:
-
Hydrophobic interactions: The lipophilic properties of this compound can cause it to adhere to plastic surfaces, membranes, and proteins other than its intended target.[5]
-
Ionic interactions: Charge-based interactions can lead to binding to unrelated proteins and cellular components.
-
Inadequate blocking: Insufficient or improper blocking of non-specific sites in assays like Western blotting or ELISA can result in high background signals.[6][7]
-
Inappropriate buffer composition: The pH, salt concentration, and detergent content of buffers can significantly influence non-specific binding.
Q3: How can I minimize non-specific binding of this compound in my experiments?
To minimize non-specific binding, consider the following strategies:
-
Optimize blocking conditions: Use appropriate blocking agents and optimize incubation times and temperatures.[8][9]
-
Adjust buffer composition: Modify the pH, ionic strength, and include detergents like Tween-20 to reduce non-specific interactions.[10]
-
Include proper controls: Always run negative controls to assess the level of background binding.
-
Use high-quality reagents: Ensure all reagents and buffers are fresh and properly prepared to avoid contamination.[10]
Troubleshooting Guides
This section provides detailed guidance for specific experimental techniques where non-specific binding of this compound may be a concern.
Western Blotting
High background or non-specific bands are common issues in Western blotting.[6][10]
Problem: High Uniform Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., up to 10% non-fat dry milk or 5% BSA).[8] Consider switching to a different blocking agent (e.g., from non-fat milk to BSA, or vice versa).[8][9] |
| Incompatible Blocking Agent | For phosphorylated protein detection, avoid using non-fat milk as it contains phosphoproteins. Use BSA instead.[8] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation.[10] Increase the concentration of Tween-20 in the wash buffer to 0.1%.[10] |
| Dry Membrane | Ensure the membrane does not dry out at any stage of the experiment.[8] |
Problem: Non-specific Bands
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. Perform a titration to find the optimal concentration.[10] |
| Secondary Antibody Cross-Reactivity | Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.[8] |
| Protein Overload | Reduce the amount of protein loaded per well. For cell lysates, aim for 20-30 µ g/well .[10] |
Immunofluorescence (IF) / Immunohistochemistry (IHC)
High background fluorescence can obscure the specific signal in imaging experiments.[11][12]
Problem: High Background Staining
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time and consider using a blocking buffer containing normal serum from the same species as the secondary antibody.[11] |
| Hydrophobic Interactions with Mounting Medium or Slides | Use mounting media with anti-fade reagents and consider using coated slides to reduce background. |
| Autofluorescence | For tissues with high autofluorescence (e.g., brain tissue), consider a pre-treatment step like photobleaching or using a chemical quencher.[13] Select fluorophores in the far-red spectrum (e.g., Alexa Fluor 647) as autofluorescence is less common at these wavelengths.[12] |
| Non-specific Antibody Binding | Titrate primary and secondary antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.[14] |
Enzyme-Linked Immunosorbent Assay (ELISA)
High background can lead to false-positive results in ELISA.
Problem: High Background Signal in Wells
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps between each incubation. Ensure complete removal of buffer from the wells after each wash.[15] |
| Inadequate Blocking | Ensure all non-specific binding sites on the plate are blocked by incubating with a suitable blocking buffer for an adequate amount of time.[15] |
| Cross-Reactivity of Antibodies | Use highly specific monoclonal antibodies if possible. Run controls to check for cross-reactivity. |
| Substrate Incubation Time | Optimize the substrate incubation time to achieve a good signal without excessive background. Stop the reaction before the background becomes too high. |
Experimental Protocols
Protocol: Optimizing Blocking Conditions for Western Blotting
-
Prepare Lysates: Prepare protein lysates from cells or tissues of interest. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking Matrix: Divide the membrane into strips and incubate each strip in a different blocking buffer for 1 hour at room temperature with gentle agitation.
-
Buffer 1: 5% Non-fat dry milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
-
Buffer 2: 5% Bovine Serum Albumin (BSA) in TBS-T
-
Buffer 3: 10% Non-fat dry milk in TBS-T
-
Buffer 4: 3% BSA in TBS-T
-
-
Primary Antibody Incubation: Incubate the strips with the primary antibody diluted in the corresponding blocking buffer overnight at 4°C.
-
Washing: Wash the strips three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in the corresponding blocking buffer for 1 hour at room temperature.
-
Washing: Wash the strips three times for 10 minutes each with TBS-T.
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Analysis: Compare the signal-to-noise ratio for each blocking condition to determine the optimal buffer.
Visualizations
Caption: Western Blot Blocking Optimization Workflow.
Caption: Troubleshooting Non-specific Binding.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay -Toxicological Research [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 5. Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. arp1.com [arp1.com]
- 11. Background Reducers for Improved Fluorescent Stains - Biotium [biotium.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ELISA - Wikipedia [en.wikipedia.org]
RCS-8 stability issues in long-term storage
For the purpose of this technical support center, RCS-8 is treated as a representative research compound to illustrate common stability issues encountered during long-term storage. The following data and protocols are provided as a comprehensive template for researchers and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in long-term storage. Proper storage and handling are critical to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximal stability, solid this compound should be stored at -20°C or lower, in a tightly sealed container, and protected from light. When in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for no longer than one month.
Q2: I have been storing this compound at 4°C. Is it still viable?
While short-term storage at 4°C (less than 72 hours) is unlikely to cause significant degradation of solid this compound, long-term storage at this temperature is not recommended. Degradation rates are significantly higher at 4°C compared to -20°C. We advise running a quality control check, such as HPLC or LC-MS, to assess the purity of the compound before use.
Q3: My this compound solution has changed color. What does this indicate?
A change in the color of an this compound solution is a potential indicator of degradation or contamination. Do not use the solution if you observe any unexpected changes in its physical appearance. It is best to discard the solution and prepare a fresh one from a solid stock.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
Repeated freeze-thaw cycles can accelerate the degradation of this compound in certain solvents. It is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q5: What solvents are recommended for storing this compound?
This compound is most stable in aprotic solvents such as DMSO or DMF. Protic solvents, especially those containing water, can lead to hydrolysis of the compound over time. For aqueous buffers, it is critical to prepare the solution immediately before use.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results with this compound.
This is a common problem that can arise from compound instability. Follow this troubleshooting workflow to diagnose the issue:
Quantitative Stability Data
The following table summarizes the stability of this compound under various storage conditions over a 6-month period. Purity was assessed by HPLC.
| Storage Condition | Solvent | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| Solid | ||||
| -80°C, Dark, Desiccated | N/A | 99.8% | 99.7% | 99.5% |
| -20°C, Dark, Desiccated | N/A | 99.5% | 99.1% | 98.2% |
| 4°C, Dark, Desiccated | N/A | 98.0% | 95.2% | 91.5% |
| 25°C, Light Exposure | N/A | 92.1% | 83.4% | 70.3% |
| Solution | ||||
| -80°C in DMSO (aliquoted) | DMSO | 99.2% | 98.5% | 97.0% |
| -20°C in DMSO (aliquoted) | DMSO | 98.1% | 96.0% | 92.8% |
| 4°C in Aqueous Buffer | PBS | 85.3% (after 24h) | N/A | N/A |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and identify potential degradation products of this compound in a given sample.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
If solid, accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Perform a 1:100 dilution of the stock solution in a 50:50 ACN/water mixture to obtain a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound using the following formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100
-
Compare the chromatogram to a reference standard of freshly prepared this compound to identify any new peaks that may correspond to degradation products.
-
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of the fictional "Kinase X" (KX), a key protein in a cancer proliferation pathway.
Technical Support Center: Refining Extraction Methods for Synthetic Cannabinoids from Tissue Samples
A Note on "RCS-8": Our internal records and a comprehensive review of scientific literature do not identify a synthetic cannabinoid with the designation "this compound." It is highly probable that this is a typographical error and the compound of interest is RCS-4 , a known phenylacetylindole synthetic cannabinoid. The following guidance is based on established methods for the extraction of RCS-4 and other structurally similar synthetic cannabinoids, such as JWH-018 and AM-2201, from biological matrices. The principles and protocols provided are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when extracting synthetic cannabinoids from tissue samples?
The most significant challenge is overcoming matrix effects. Biological tissues are complex mixtures of lipids, proteins, and other endogenous substances that can interfere with the extraction and analysis of the target analyte. These matrix components can lead to ion suppression or enhancement in mass spectrometry-based detection methods, resulting in inaccurate quantification.
Q2: Which solvents are most effective for the initial extraction of RCS-4 and similar compounds from tissue?
Non-polar organic solvents are generally most effective for extracting lipophilic compounds like synthetic cannabinoids. Commonly used solvents include:
-
Methanol
-
Acetonitrile
-
Hexane
-
Ethyl acetate
-
A mixture of hexane and ethyl acetate
The choice of solvent may need to be optimized depending on the specific tissue type and the downstream analytical method.
Q3: What are the recommended initial tissue preparation steps?
Proper tissue preparation is crucial for efficient extraction. We recommend the following:
-
Homogenization: Thoroughly homogenize the tissue sample to ensure a uniform consistency and to increase the surface area for solvent interaction. This can be achieved using a bead beater, rotor-stator homogenizer, or manual grinding in liquid nitrogen.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard to the homogenate before extraction. This is critical for accurate quantification as it helps to correct for analyte loss during sample preparation and for matrix effects.
Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for sample cleanup?
Both LLE and SPE are effective methods for cleaning up tissue extracts.
-
LLE is a simpler and less expensive technique but may be less efficient at removing all interfering substances.
-
SPE offers more selective and thorough cleanup, leading to cleaner extracts and improved analytical sensitivity. The choice of SPE sorbent (e.g., C18, mixed-mode) should be optimized for the specific analyte and matrix.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete tissue homogenization. 2. Inefficient solvent extraction. 3. Analyte degradation. 4. Suboptimal pH during extraction. | 1. Ensure the tissue is completely homogenized to a fine powder or slurry. 2. Increase the solvent-to-tissue ratio, increase extraction time, or try a different solvent system. 3. Minimize sample processing time and keep samples on ice or at 4°C whenever possible. Synthetic cannabinoids can be susceptible to degradation. 4. Adjust the pH of the sample to optimize the extraction of the target analyte. For many synthetic cannabinoids, a slightly basic pH can improve extraction efficiency. |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Insufficient sample cleanup. 2. High lipid content in the tissue. | 1. Implement a more rigorous cleanup step, such as switching from LLE to SPE, or using a more selective SPE sorbent. 2. For high-fat tissues (e.g., brain, adipose), consider a lipid removal step such as a freeze-thaw cycle with acetonitrile or a supported liquid extraction (SLE). |
| Poor Chromatographic Peak Shape | 1. Co-elution of interfering matrix components. 2. Incompatible injection solvent. | 1. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation from interfering peaks. 2. Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase of your LC method. |
| Inconsistent Quantification | 1. No internal standard used. 2. Internal standard added after extraction. | 1. Always use a suitable deuterated internal standard for accurate quantification. 2. The internal standard must be added to the sample before any extraction steps to account for losses throughout the entire process. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for RCS-4 from Brain Tissue
-
Homogenization:
-
Weigh 1 gram of frozen brain tissue.
-
Add the tissue to a homogenizer tube containing 2 mL of ice-cold acetonitrile and ceramic beads.
-
Homogenize for 2 cycles of 30 seconds at 6,000 rpm, with a 1-minute rest on ice between cycles.
-
-
Internal Standard Spiking:
-
Spike the homogenate with 50 µL of a 100 ng/mL solution of RCS-4-d5 (or a suitable analog).
-
-
Extraction:
-
Vortex the sample for 30 seconds.
-
Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 3,500 x g for 10 minutes at 4°C.
-
-
Cleanup:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for RCS-4 from Liver Tissue
-
Homogenization and Spiking:
-
Follow steps 1 and 2 from the LLE protocol, using 1 gram of liver tissue.
-
-
Extraction:
-
Add 3 mL of methanol to the spiked homogenate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,500 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table provides a template for summarizing extraction efficiency data. Actual values will vary depending on the specific experimental conditions.
| Analyte | Tissue Type | Extraction Method | Average Recovery (%) | Relative Standard Deviation (%) |
| RCS-4 | Brain | LLE | 85 | 8 |
| RCS-4 | Brain | SPE | 92 | 5 |
| RCS-4 | Liver | LLE | 78 | 12 |
| RCS-4 | Liver | SPE | 88 | 7 |
Mandatory Visualizations
Navigating Variability in Animal Responses to RCS-8: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing the inherent variability in animal responses to the synthetic cannabinoid RCS-8. Given the limited publicly available data specific to this compound, this guide draws upon established principles and common challenges encountered with synthetic cannabinoids in general. Researchers are strongly encouraged to conduct thorough dose-response studies and carefully document all experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are animal responses to it variable?
This compound is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors, primarily CB1 receptors in the central nervous system.[1][2] Variability in animal responses is a common challenge with potent, centrally-acting compounds and can be attributed to a combination of intrinsic biological factors and extrinsic experimental variables.
Q2: What are the typical physiological and behavioral effects observed after this compound administration in animals?
While specific data for this compound is scarce, synthetic cannabinoid agonists typically induce a characteristic set of effects known as the "cannabinoid tetrad":
-
Hypoactivity: A decrease in spontaneous locomotor activity.[2][3][4]
-
Catalepsy: A state of immobility and muscular rigidity.[2][3]
The intensity and duration of these effects are dose-dependent.
Q3: What are the key factors that can influence the variability of animal responses to this compound?
Several factors can contribute to inconsistent results in animal studies with synthetic cannabinoids like this compound. These can be broadly categorized as follows:
-
Biological Factors:
-
Species and Strain: Different species and even strains of the same species can exhibit significant differences in their sensitivity to cannabinoid agonists due to variations in cannabinoid receptor density and distribution, as well as metabolic pathways.[5][6]
-
Age and Sex: An animal's age and sex can influence its metabolism and physiological response to drugs.[5]
-
Genetic Background: Individual genetic differences can lead to variations in enzyme activity responsible for drug metabolism and receptor expression levels.
-
Health Status: Underlying health conditions can alter an animal's response to a drug.
-
-
Experimental Factors:
-
Drug Formulation and Administration: The vehicle used to dissolve this compound, the route of administration (e.g., intraperitoneal, oral, intravenous), and the volume administered can all impact the drug's absorption, distribution, and bioavailability.
-
Environmental Conditions: Factors such as housing conditions, cage density, lighting, and noise levels can affect an animal's baseline physiology and stress levels, thereby influencing its response to a psychoactive compound.
-
Handling and Acclimation: Proper handling and adequate acclimation of animals to the experimental procedures and environment are crucial to minimize stress-induced variability.
-
Time of Day: Circadian rhythms can affect drug metabolism and behavioral responses.
-
Troubleshooting Guide
This section provides a structured approach to identifying and addressing common issues encountered during in vivo experiments with this compound.
Issue 1: High Variability in Behavioral Responses Between Animals in the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure the drug solution is homogenous and the dose is accurately calculated for each animal's body weight.- Standardize the injection technique and site. |
| Variable Stress Levels | - Handle all animals consistently and gently.- Ensure adequate acclimation to the testing environment before drug administration.- Minimize environmental stressors (noise, bright lights). |
| Underlying Health Differences | - Visually inspect all animals for signs of illness before the experiment.- Consider using animals from a reputable supplier with a well-defined health status. |
| Genetic Drift | - If using an outbred stock, be aware of potential genetic variability. Consider using an inbred strain for more homogenous responses. |
Issue 2: Lack of Expected Effects (e.g., no significant analgesia or hypothermia)
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | - Verify dose calculations.- Conduct a dose-response study to determine the effective dose range in your specific animal model. |
| Poor Drug Solubility/Stability | - Ensure this compound is fully dissolved in the vehicle. Consider using a different vehicle if solubility is an issue.- Prepare fresh drug solutions for each experiment. |
| Rapid Metabolism | - The animal species or strain may rapidly metabolize this compound. Consider measuring plasma or brain concentrations of the compound. |
| Assay Insensitivity | - Ensure the behavioral or physiological assay is sensitive enough to detect the expected effects. Calibrate equipment and validate the assay with a known positive control. |
Issue 3: Unexpected Adverse Events or Toxicity
| Potential Cause | Troubleshooting Steps |
| Overdose | - Immediately reduce the dose in subsequent experiments.- Carefully observe animals for signs of distress (e.g., seizures, respiratory depression). |
| Vehicle Toxicity | - Administer the vehicle alone to a control group to rule out any adverse effects of the vehicle itself. |
| Metabolite Toxicity | - Synthetic cannabinoids can be metabolized into active and potentially toxic compounds.[7] Consider a different route of administration that may alter the metabolic profile. |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following are generalized methodologies for assessing the cannabinoid tetrad. Researchers must adapt and validate these protocols for their specific experimental conditions.
1. Measurement of Body Temperature (Hypothermia)
-
Apparatus: Rectal thermometer suitable for small rodents.
-
Procedure:
-
Gently restrain the animal.
-
Lubricate the thermometer probe.
-
Insert the probe into the rectum to a consistent depth (e.g., 1.5-2 cm for a mouse).
-
Record the temperature once the reading stabilizes.
-
Measure baseline temperature before drug administration.
-
Measure temperature at predetermined time points after this compound administration (e.g., 30, 60, 90, 120 minutes).
-
2. Hot Plate Test (Analgesia)
-
Apparatus: Hot plate apparatus with adjustable temperature.
-
Procedure:
-
Set the hot plate to a constant, noxious temperature (e.g., 52-55°C).
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses (e.g., licking a hind paw, jumping).
-
Record the latency to the first response.
-
Immediately remove the animal from the hot plate to prevent tissue damage.
-
Establish a cut-off time (e.g., 30-60 seconds) to avoid injury.
-
Test animals at baseline and at various time points after this compound administration.
-
3. Open Field Test (Locomotor Activity)
-
Apparatus: Open field arena equipped with automated photobeam tracking or video analysis software.
-
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 15-30 minutes).
-
The software will automatically record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Conduct the test after this compound administration.
-
4. Bar Test (Catalepsy)
-
Apparatus: A horizontal bar raised a few centimeters from the surface.
-
Procedure:
-
Gently place the animal's forepaws on the bar.
-
Start a timer and measure the time it takes for the animal to remove its paws and move.
-
An increase in the time the animal remains immobile is indicative of catalepsy.
-
Establish a cut-off time (e.g., 180 seconds).
-
Test at various time points after this compound administration.
-
Data Presentation
Researchers should meticulously record and present their data to facilitate comparison and interpretation. The following tables are templates to be populated with experimental data.
Table 1: Dose-Response Effects of this compound on the Cannabinoid Tetrad
| Dose (mg/kg) | Change in Body Temp (°C) (Mean ± SEM) | Hot Plate Latency (s) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Catalepsy Duration (s) (Mean ± SEM) |
| Vehicle | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Table 2: Troubleshooting Checklist and Observations
| Animal ID | Dose (mg/kg) | Injection Quality (Good/Fair/Poor) | Pre-test Behavior Notes | Post-test Observations (Adverse Events) |
Visualizations
Signaling Pathway
References
- 1. Cannabinoids and Animal Physiology - Marijuana and Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in metabolism during toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
Minimizing off-target effects of RCS-8 in cellular models
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using RCS-8 in cellular models, with a focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound depends on the cell type and the specific on-target activity being measured. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 for your specific model. As a general guideline, using this compound at concentrations 10- to 100-fold above the on-target IC50 may lead to significant off-target effects. For most applications, a starting concentration of 100 nM is recommended.
Q2: I am observing significant cell toxicity at concentrations that should be specific for the primary target. What could be the cause?
Unexpected cytotoxicity is often a sign of off-target effects or solvent-related issues. Consider the following:
-
Off-Target Kinase Inhibition: this compound is known to inhibit other kinases at higher concentrations (see Table 1). Check if these off-targets are crucial for your cells' survival.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line (typically <0.1%).
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of this compound's primary or secondary targets.
Q3: How can I confirm that the phenotype I observe is due to on-target inhibition of Kinase A?
To validate on-target activity, we strongly recommend a multi-pronged approach:
-
Use a Structurally Unrelated Inhibitor: Employ a second, structurally different inhibitor of Kinase A. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, introduce a mutated, inhibitor-resistant version of Kinase A into your cells. If this rescues the phenotype caused by this compound, it confirms on-target action.
-
Target Engagement Assay: Directly measure the binding of this compound to Kinase A in your cells using techniques like cellular thermal shift assay (CETSA) or a NanoBRET assay.
Troubleshooting Guide
Problem: Inconsistent results or high variability between experiments.
-
Possible Cause 1: Compound Instability.
-
Solution: this compound is light-sensitive. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Cell State Variability.
-
Solution: Ensure consistent cell passage number, confluency, and serum concentration in your media, as these can alter cellular signaling and response to inhibitors.
-
Problem: Observed phenotype does not match the known function of the primary target.
-
Possible Cause: Off-target effects are dominating the cellular response.
-
Solution: Lower the concentration of this compound. Perform a detailed dose-response analysis to find the lowest concentration that gives the desired on-target effect. Refer to the experimental workflow below for validating off-target effects.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets.
| Target | Type | IC50 (nM) | Notes |
| Kinase A | Primary Target | 15 | The intended therapeutic target. |
| Kinase B | Off-Target | 250 | Structurally similar kinase. |
| Kinase C | Off-Target | 1200 | Unrelated kinase. |
| Protein X | Off-Target | 4500 | Non-kinase off-target. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
-
Cell Plating: Plate cells at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well in a 96-well plate). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM down to 0.5 nM) in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate for the desired time point (e.g., 24, 48, or 72 hours).
-
Assay: Measure the desired on-target endpoint (e.g., phosphorylation of a downstream substrate of Kinase A via Western Blot or ELISA).
-
Data Analysis: Plot the endpoint measurement against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Washout Experiment to Differentiate On- vs. Off-Target Effects
-
Treatment: Treat cells with this compound at a concentration where off-target effects are suspected (e.g., 5x the on-target IC50) for a short duration (e.g., 1-2 hours).
-
Washout:
-
Group 1 (Washout): Remove the this compound-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, compound-free medium.
-
Group 2 (Continuous): Leave the cells in the this compound-containing medium.
-
-
Incubation: Incubate both groups for a period that would typically produce the phenotype (e.g., 24 hours).
-
Analysis: Analyze the phenotype. If the effect is reversible and diminishes in the washout group, it suggests a reversible binding event, which is common for on-target kinase inhibition. A persistent phenotype may indicate an irreversible off-target effect or downstream consequences that are not easily reversed.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for validating on-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Validation & Comparative
Comparative Analysis of RCS-8 and JWH-250 Potency at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two synthetic cannabinoids, RCS-8 and JWH-250, at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Due to the limited availability of published experimental data for this compound, this comparison utilizes data for RCS-4, a close structural analog and positional isomer of this compound, as a surrogate. This substitution should be taken into consideration when interpreting the findings. JWH-250 is a phenylacetylindole that has been widely studied for its cannabinoid receptor activity.
Quantitative Potency Comparison
The binding affinity of a compound for a receptor is a key indicator of its potency. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the available binding affinity data for RCS-4 and JWH-250 at the CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| RCS-4 | CB1 | 7.3 x 10³ |
| CB2 | Data not available | |
| JWH-250 | CB1 | 11[1] |
| CB2 | 33 |
Note: The Ki value for RCS-4 was determined using an isotopic receptor binding assay. The Ki values for JWH-250 were also determined through well-established binding assays.[1]
Experimental Protocols
The determination of cannabinoid receptor binding affinity and functional potency relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to displace a known radiolabeled cannabinoid ligand from the CB1 or CB2 receptor.
1. Membrane Preparation:
- HEK293 cells stably expressing human CB1 or CB2 receptors are cultured and harvested.
- Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
- The membrane pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA).
- Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
- A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes.
- Increasing concentrations of the unlabeled test compound (this compound or JWH-250) are added to compete with the radioligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.
- The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
3. Data Analysis:
- The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cannabinoid Receptor Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to activate the CB1 or CB2 receptor, which are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
1. Cell Culture and Treatment:
- Cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells) are seeded in multi-well plates.
- The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
- Increasing concentrations of the test compound are then added to the cells.
2. cAMP Measurement:
- After an incubation period, the cells are lysed.
- The intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
3. Data Analysis:
- The concentration-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.
- The EC50 value, which is the concentration of the compound that produces 50% of its maximal effect, is determined from the curve using non-linear regression analysis.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
A Comparative Analysis of RCS-8 and Other Synthetic Cannabinoids in Receptor Activation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacology of various synthetic cannabinoids, with a focus on their interaction with the primary cannabinoid receptors, CB1 and CB2. Due to the limited availability of public data for RCS-8, data for the structurally similar benzoylindole, RCS-4, has been included as a proxy. The information presented herein is intended to support research and drug development efforts by providing key performance data and detailed experimental methodologies.
Quantitative Comparison of Receptor Activity
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of several prominent synthetic cannabinoids at the human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values signify greater potency in receptor activation.
| Compound Name | Class | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |
| RCS-4 | Benzoylindole | 27.5[1] | ~1000[1] | - | - |
| JWH-018 | Naphthoylindole | 9.00[2] | 2.94[2] | 10.1[3] | 3.53 (β-arrestin)[4] |
| AM-2201 | Naphthoylindole | 1.0[5] | 2.6[5] | - | - |
| CP 47,497-C8 | Cyclohexylphenol | - | - | 4.4 (Internalization)[3] | - |
| HU-210 | Classical Cannabinoid | 0.061[5] | 0.52[5] | - | - |
Note: EC50 values can vary depending on the specific functional assay used (e.g., cAMP inhibition, β-arrestin recruitment, receptor internalization). The assay type is specified where the information is available.
Experimental Protocols
The data presented in this guide are typically generated using the following standard in vitro assays:
Radioligand Binding Assay (for determining Ki)
This competitive binding assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA)
-
Radioligand (e.g., [3H]CP-55,940)
-
Test compounds (synthetic cannabinoids)
-
Non-specific binding control (e.g., high concentration of a known cannabinoid agonist like WIN 55,212-2)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay (for determining EC50)
This assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) that are coupled to the inhibition of adenylyl cyclase, such as the CB1 and CB2 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.
β-Arrestin Recruitment Assay (for determining EC50)
This assay measures the recruitment of the protein β-arrestin to the activated GPCR, which is another hallmark of receptor activation and a key step in receptor desensitization and internalization.
Materials:
-
Cells engineered to co-express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin assay).
-
Cell culture medium
-
Test compounds
-
Substrate for the complemented enzyme
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, including the substrate for the complemented enzyme, and incubate to allow for signal development.
-
Measurement: Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the log concentration of the test compound to determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a typical experimental workflow for a receptor binding assay.
Caption: Canonical G-protein signaling pathway activated by synthetic cannabinoids.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Effects of cannabinoid agonists and antagonists in male rats discriminating the synthetic cannabinoid AM2201 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the metabolic pathways of RCS-8 in different species
For Researchers, Scientists, and Drug Development Professionals
The synthetic cannabinoid RCS-8 (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) has emerged as a compound of interest within the scientific community. Understanding its metabolic fate across different species is crucial for toxicological assessment, drug development, and forensic analysis. This guide provides a comprehensive overview of the known metabolic pathways of this compound, drawing from in vitro human data and offering insights into potential interspecies variations based on the metabolism of similar synthetic cannabinoids.
Human Metabolic Pathways of this compound: An In Vitro Perspective
The primary source of information on this compound metabolism comes from in vitro studies utilizing human hepatocytes. These studies have revealed that this compound undergoes extensive biotransformation, leading to the formation of numerous metabolites. The metabolic processes are broadly categorized into Phase I and Phase II reactions.
Phase I Metabolism: The initial transformation of this compound is dominated by oxidation and O-demethylation reactions, primarily catalyzed by Cytochrome P450 (CYP450) enzymes.
-
Oxidation: This is a major metabolic route, with hydroxylation occurring at multiple positions on the this compound molecule. The cyclohexyl ring and the phenyl ring are the main sites of oxidation.
-
O-Demethylation: The methoxy group attached to the phenyl ring is a target for demethylation, a common metabolic pathway for many xenobiotics.
Phase II Metabolism: Following Phase I modifications, the resulting metabolites undergo conjugation reactions to increase their water solubility and facilitate their excretion.
-
Glucuronidation: This is the most prominent Phase II reaction observed for this compound metabolites. Glucuronic acid is attached to the hydroxyl groups introduced during Phase I metabolism, particularly on the aromatic hydroxyl group.
A study involving human hepatocytes identified over 20 different metabolites of this compound.[1] The major metabolic pathways observed were oxidation of the cyclohexyl and phenyl rings, O-demethylation, and subsequent glucuronidation.[1]
Interspecies Metabolic Comparison: Bridging the Data Gap
Direct, comparative in vivo studies on the metabolism of this compound in different species, such as rats and mice, are currently lacking in the published scientific literature. However, by examining the metabolism of other structurally related synthetic cannabinoids, we can infer potential metabolic pathways and species-specific differences.
Synthetic cannabinoids, as a class, are known to be extensively metabolized, and the parent compound is often undetectable in urine samples.[2] The primary metabolic routes for many synthetic cannabinoids, like JWH-018 and JWH-250, involve hydroxylation and subsequent glucuronidation, which is consistent with the findings for this compound in human hepatocytes.[3][4]
Species differences in drug metabolism are well-documented and are often attributed to variations in the expression and activity of metabolic enzymes, particularly CYP450s. For instance, differences in the activity of aldehyde oxidase have been noted to cause species-specific metabolism for some compounds, with high activity in humans and monkeys but almost none in rats and dogs.[2] While the specific CYP450 enzymes responsible for this compound metabolism have not been definitively identified, it is plausible that interspecies differences in CYP profiles would lead to quantitative and qualitative differences in the metabolite profiles of this compound. For example, the relative abundance of hydroxylated metabolites versus N-dealkylated metabolites can vary significantly between species for other synthetic cannabinoids.[2]
Given the absence of direct comparative data for this compound, researchers should exercise caution when extrapolating human in vitro metabolic data to other species. Future in vivo studies in preclinical models are essential to definitively characterize the metabolic pathways of this compound across different species.
Experimental Methodologies
To facilitate further research and replication, the following section details the experimental protocol used in the key in vitro study of this compound metabolism.
In Vitro Metabolism of this compound in Human Hepatocytes
Objective: To identify the metabolic pathways of this compound using an in vitro human hepatocyte model.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Incubation medium (e.g., Williams' Medium E)
-
Acetonitrile
-
High-Resolution Mass Spectrometer (e.g., TripleTOF 5600+)
Procedure:
-
Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and suspended in incubation medium.
-
Incubation: this compound is added to the hepatocyte suspension at a specific concentration (e.g., 10 µM). The mixture is then incubated at 37°C with constant shaking.
-
Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, and 3 hours).
-
Reaction Termination: The metabolic reaction in the collected samples is stopped by adding an equal volume of cold acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify the parent compound and its metabolites.
-
Data Analysis: The accurate mass and fragmentation patterns of the detected ions are used to elucidate the structures of the metabolites.
Data Summary
The following table summarizes the major metabolic transformations of this compound observed in human hepatocytes. Due to the lack of data from other species, a direct comparative table cannot be constructed at this time.
| Metabolic Reaction | Location on this compound Molecule | Resulting Metabolite Type | Species | Study Type |
| Phase I | ||||
| Hydroxylation | Cyclohexyl Ring | Hydroxylated Metabolite | Human | In vitro (Hepatocytes) |
| Hydroxylation | Phenyl Ring | Hydroxylated Metabolite | Human | In vitro (Hepatocytes) |
| O-Demethylation | Methoxy group on Phenyl Ring | Demethylated Metabolite | Human | In vitro (Hepatocytes) |
| Phase II | ||||
| Glucuronidation | Hydroxyl Groups | Glucuronide Conjugate | Human | In vitro (Hepatocytes) |
Visualizing the Metabolic Pathways
To provide a clearer understanding of the metabolic transformations of this compound, the following diagrams illustrate the key pathways.
Caption: Phase I and Phase II metabolic pathways of this compound.
Caption: Workflow for in vitro metabolism studies of this compound.
References
- 1. Metabolism of this compound, a synthetic cannabinoid with cyclohexyl structure, in human hepatocytes by high-resolution MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 3. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of RCS-8 and anandamide in vitro
A detailed examination of the in vitro pharmacological profiles of the endogenous cannabinoid anandamide and the synthetic cannabinoid RCS-8.
This guide provides a comparative analysis of the in vitro properties of the endocannabinoid anandamide (AEA) and the synthetic cannabinoid this compound. Due to the limited availability of published in vitro data for this compound, this comparison includes data for the structurally similar synthetic cannabinoid JWH-250 as a proxy to facilitate a more comprehensive, albeit indirect, evaluation. This guide is intended for researchers, scientists, and professionals in drug development.
Summary of In Vitro Pharmacological Data
The following table summarizes the available in vitro data for anandamide and JWH-250 (as a proxy for this compound) at the cannabinoid receptors CB1 and CB2.
| Parameter | Anandamide (AEA) | JWH-250 (this compound Proxy) |
| Binding Affinity (Ki) | ||
| CB1 Receptor | 89 nM[1] | 11 nM[2][3] |
| CB2 Receptor | 371 nM[1] | 33 nM[2][3] |
| Functional Activity (EC50) | ||
| CB1 Receptor (cAMP Assay) | 1320 nM[4] | Data not available |
| CB2 Receptor (cAMP Assay) | 27 nM[1] | Data not available |
| CB1 Receptor (GTPγS Assay) | 31 nM[1] | Data not available |
| CB2 Receptor (GTPγS Assay) | 121 nM (full agonist) / 261 nM (weak partial agonist) | Data not available |
| GPR55 Receptor | 18 nM[1] | Data not available |
Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency in functional assays.
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of cannabinoid receptors upon activation by an agonist.
References
Validating a Novel Analytical Method for RCS-8 Against a Reference Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the synthetic cannabinoid RCS-8 with a well-established reference standard method. The objective is to present the performance of each method with supporting experimental data, enabling researchers, scientists, and drug development professionals to make informed decisions for their analytical needs. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Introduction
This compound (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors, primarily CB1 and CB2. Accurate and precise quantification of this compound is crucial for forensic analysis, academic research, and potential future pharmaceutical development. This guide outlines the validation of a new, rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a reference High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantitation (LOQ)[1][2][3][4][5]. A certified reference standard of this compound, commercially available from suppliers such as Cayman Chemical, is utilized for all validation experiments[1].
Analytical Methods Overview
Reference Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of cannabinoids. The method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. UPLC utilizes smaller particle sizes in the stationary phase, leading to faster analysis times and better resolution. Tandem mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.
Experimental Protocols
Reference Standard Preparation
A certified reference standard of this compound is used to prepare stock and working standard solutions. The stock solution is typically prepared in methanol or acetonitrile at a concentration of 1 mg/mL and stored at -20°C. Working standards are prepared by serial dilution of the stock solution in the mobile phase to create a calibration curve.
Reference Method Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 218 nm (based on the UV absorbance maxima of this compound).
-
Run Time: Approximately 10 minutes.
New Method Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored (e.g., m/z 376.2 → 121.1 and 376.2 → 91.1).
-
Run Time: Approximately 3 minutes.
Method Validation and Comparison
The validation of both methods was performed by assessing key analytical parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Calibration Model | Linear | Linear |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | UPLC-MS/MS |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (Intra-day %RSD) | < 2.0% | < 1.5% |
| Precision (Inter-day %RSD) | < 2.5% | < 2.0% |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Robustness | Passed | Passed |
Robustness was assessed by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature. Both methods demonstrated acceptable performance under these varied conditions.
Signaling Pathway of this compound
This compound, as a synthetic cannabinoid, exerts its effects by acting as an agonist on cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a signaling cascade that leads to various physiological and psychoactive effects.
Caption: Signaling pathway of this compound via cannabinoid receptors.
Experimental Workflow
The overall workflow for validating the new analytical method for this compound is depicted below.
Caption: Workflow for validating a new analytical method for this compound.
Conclusion
The newly developed UPLC-MS/MS method for the quantification of this compound demonstrates significant improvements over the reference HPLC-UV method. The UPLC-MS/MS method offers a much wider linear range, superior sensitivity with lower LOD and LOQ values, and a considerably shorter run time. While both methods exhibit excellent accuracy, precision, and robustness, the enhanced performance of the UPLC-MS/MS method makes it highly suitable for high-throughput analysis and the detection of trace amounts of this compound in various sample matrices. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling RCS-8
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent synthetic cannabinoids like RCS-8 are of paramount importance. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Chemical Identifier:
-
IUPAC Name: 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole
-
Other Names: SR-18, BTM-8
-
CAS Number: 1345970-42-4
-
Molecular Formula: C₂₅H₂₉NO₂
-
Molar Mass: 375.51 g/mol
This compound is a synthetic cannabinoid of the phenylacetylindole class and is classified as a Schedule I controlled substance in the United States.[1] Due to its potent psychoactive properties and limited toxicological data, it must be handled with extreme caution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Respiratory Protection | Respirator | A full-face respirator with P100 (or N100) particulate filters is required when handling the powdered form of this compound outside of a certified containment system. |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon any suspected contamination. |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant, and tear-resistant lab coat or gown with long sleeves and tight-fitting cuffs. |
| Apron | A chemically resistant apron should be worn over the lab coat when there is a risk of splashes or spills. | |
| Coveralls | For large-scale operations or in case of a significant spill, disposable coveralls are recommended. | |
| Eye and Face Protection | Goggles/Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn in conjunction with goggles when handling solutions or during any procedure with a splash risk. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A stringent operational plan is crucial to minimize exposure risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Step-by-Step Guidance:
-
Preparation:
-
Designated Handling Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a powder containment hood.[2][3] The area should be clearly marked with warning signs.
-
Personal Protective Equipment (PPE): Before entering the designated area, don all required PPE as outlined in the table above.
-
Equipment Preparation: Ensure all necessary equipment (e.g., analytical balance, spatulas, glassware) is clean, decontaminated, and placed within the containment unit before introducing the compound.
-
-
Handling:
-
Weighing and Aliquoting: Weighing of powdered this compound should be performed on an analytical balance inside a containment unit to prevent aerosolization. Use disposable weighing boats and spatulas.
-
Solution Preparation: When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound powder slowly to avoid splashing.
-
-
Experimentation:
-
Execution: All experimental procedures involving this compound should be conducted within a primary containment device (e.g., fume hood).
-
-
Decontamination and Disposal:
-
Decontamination: All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution (e.g., a solution of a strong oxidizing agent, followed by a detergent wash) should be used.
-
Waste Segregation and Disposal: All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and federal regulations for Schedule I controlled substances.[4][5][6][7][8]
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to strict federal and institutional guidelines for Schedule I controlled substances.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Must be transferred to a DEA-registered reverse distributor for destruction.[4][7][8] Do not attempt to dispose of the pure compound in the laboratory. |
| Contaminated Labware (disposable) | Place in a designated, labeled hazardous waste container for incineration. |
| Contaminated Labware (reusable) | Decontaminate thoroughly with an appropriate solvent and cleaning procedure before reuse. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, etc.) must be placed in a designated hazardous waste container for incineration. |
| Liquid Waste | Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container for disposal through the institution's hazardous waste management program. |
Important Note: It is illegal to dispose of controlled substances down the drain or in regular trash.[4][5]
Experimental Protocol: Cannabinoid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the CB1 cannabinoid receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors
-
[³H]CP-55,940 (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay setup: In a 96-well plate, add the assay buffer, [³H]CP-55,940, and either a vehicle control, a known non-specific binding agent, or the this compound dilutions.
-
Initiate binding: Add the CB1 receptor-containing membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]CP-55,940 (IC₅₀ value). This can be used to calculate the binding affinity (Ki) of this compound for the CB1 receptor.
Cannabinoid Receptor Signaling Pathway
This compound, as a cannabinoid receptor agonist, is expected to activate downstream signaling pathways upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway.
By adhering to these stringent safety protocols and operational plans, researchers can mitigate the risks associated with handling potent synthetic cannabinoids like this compound and ensure a safe and compliant laboratory environment.
References
- 1. Jwh 250 | C22H25NO2 | CID 44397540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. research-compliance.umich.edu [research-compliance.umich.edu]
- 5. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
